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  • Product: (1,1'-Biphenyl)-3-acetic acid, 5-butoxy-
  • CAS: 61888-57-1

Core Science & Biosynthesis

Foundational

Chemical structure analysis of (1,1'-Biphenyl)-3-acetic acid, 5-butoxy-

An In-depth Technical Guide to the Chemical Structure Analysis of (1,1'-Biphenyl)-3-acetic acid, 5-butoxy- Introduction (1,1'-Biphenyl)-3-acetic acid, 5-butoxy-, with the molecular formula C18H20O3, is a biphenyl derivat...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Structure Analysis of (1,1'-Biphenyl)-3-acetic acid, 5-butoxy-

Introduction

(1,1'-Biphenyl)-3-acetic acid, 5-butoxy-, with the molecular formula C18H20O3, is a biphenyl derivative characterized by a butoxy group and an acetic acid moiety.[1] The biphenyl scaffold is a common structural motif in pharmaceuticals, agrochemicals, and other functional materials.[2][3] The specific substitution pattern of this compound, featuring both a lipophilic butoxy group and a polar carboxylic acid, suggests its potential for diverse applications, particularly in drug discovery where such amphiphilic characteristics can influence pharmacokinetic and pharmacodynamic properties.

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the analytical methodologies required for the unambiguous structural elucidation and purity assessment of (1,1'-Biphenyl)-3-acetic acid, 5-butoxy-. As a Senior Application Scientist, the focus will be on the practical application of modern analytical techniques, emphasizing the rationale behind experimental choices and the importance of robust, validated methods in a regulated environment.

Section 1: Physicochemical Properties and In Silico Modeling

Before embarking on laboratory-based analysis, it is prudent to predict the physicochemical properties of the target molecule. These in silico predictions can guide the selection of appropriate analytical techniques and experimental conditions, such as the choice of solvents and chromatographic systems.[4]

Table 1: Predicted Physicochemical Properties of (1,1'-Biphenyl)-3-acetic acid, 5-butoxy-

PropertyPredicted ValueSignificance in Analysis
Molecular FormulaC18H20O3Confirms the elemental composition for mass spectrometry.[1]
Molecular Weight284.35 g/mol Provides the expected mass for mass spectrometric detection.[1]
XlogP4.2Indicates high lipophilicity, suggesting good solubility in organic solvents and strong retention in reversed-phase chromatography.[1]
pKa (acidic)~4-5The presence of the carboxylic acid group suggests the compound will be ionizable, a key consideration for pH selection in HPLC mobile phases.[5]
Topological Polar Surface Area (TPSA)46.5 ŲA moderate TPSA suggests reasonable membrane permeability, a factor in drug development.

Data sourced from PubChem and other chemical databases.[1][6]

Section 2: Spectroscopic Elucidation of the Core Structure

Spectroscopic techniques are indispensable for confirming the molecular structure of a compound. A combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provides orthogonal information to build a complete and unambiguous picture of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. For (1,1'-Biphenyl)-3-acetic acid, 5-butoxy-, high-resolution mass spectrometry (HRMS) is the preferred method to confirm the elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the compound (typically <1 mg) in a suitable solvent such as methanol or acetonitrile to a final concentration of approximately 100 µg/mL.

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Analysis Mode: Perform the analysis in both positive and negative ion modes to observe the protonated molecule [M+H]+ and the deprotonated molecule [M-H]-, respectively.

  • Data Interpretation: The expected m/z for the protonated molecule [M+H]+ is approximately 285.1485. The high resolution of the instrument allows for the confirmation of the elemental composition (C18H21O3) with high accuracy (typically within 5 ppm).[1]

  • Expert Insight: The fragmentation pattern in MS can also provide structural information. For carboxylic acids, a characteristic loss of the hydroxyl group (-OH) or the entire carboxyl group (-COOH) is often observed.[7][8] The presence of the biphenyl core may lead to specific cleavages of the bond connecting the two phenyl rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of a molecule in solution. Both ¹H and ¹³C NMR are essential for a complete structural assignment.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity.

  • Expected Chemical Shifts (δ):

    • Carboxylic Acid Proton (-COOH): A broad singlet typically observed far downfield, in the range of 10-12 ppm.[8][9]

    • Aromatic Protons (Ar-H): Multiple signals in the range of 6.8-7.5 ppm. The specific splitting patterns will depend on the substitution on the two phenyl rings.

    • Methylene Protons (-CH₂-COOH): A singlet around 3.6 ppm.

    • Butoxy Group Protons (-O-CH₂-CH₂-CH₂-CH₃): A triplet for the -O-CH₂- protons around 4.0 ppm, two multiplets for the internal -CH₂- groups between 1.4-1.8 ppm, and a triplet for the terminal -CH₃ group around 0.9 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of different types of carbon atoms in the molecule.

  • Expected Chemical Shifts (δ):

    • Carbonyl Carbon (-COOH): A signal in the range of 170-180 ppm.[9][10]

    • Aromatic Carbons (Ar-C): Multiple signals between 110-160 ppm. The carbon attached to the oxygen of the butoxy group will be the most downfield in this region.

    • Methylene Carbon (-CH₂-COOH): A signal around 40-45 ppm.

    • Butoxy Group Carbons (-O-CH₂-CH₂-CH₂-CH₃): The -O-CH₂- carbon will be around 68 ppm, with the other aliphatic carbons appearing further upfield between 13-31 ppm.

Advanced NMR Techniques (2D NMR)

For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

  • Expert Insight: The biphenyl core introduces the possibility of restricted rotation (atropisomerism), especially if there are bulky substituents in the ortho positions.[11] While this is less likely with the current substitution pattern, variable temperature NMR studies could be employed to investigate the rotational barrier if any peak broadening is observed.[11]

Section 3: Chromatographic Purity and Stability Assessment

High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry for determining the purity of drug substances and products.[4][12] A robust and validated HPLC method is essential for ensuring the quality and consistency of (1,1'-Biphenyl)-3-acetic acid, 5-butoxy-.[13][14]

HPLC Method Development

The development of an effective HPLC method involves the systematic optimization of various parameters to achieve the desired separation.[15]

Experimental Protocol: Reversed-Phase HPLC Method Development

  • Column Selection: Based on the predicted high lipophilicity (XlogP = 4.2), a reversed-phase column such as a C18 or C8 is a suitable starting point. A standard dimension of 4.6 x 150 mm with 3 or 5 µm particles is recommended.[15]

  • Mobile Phase Selection: A mixture of an aqueous buffer and an organic solvent is used.

    • Organic Solvent: Acetonitrile is often a good choice due to its low viscosity and UV transparency.

    • Aqueous Buffer: Given the acidic nature of the analyte (pKa ~4-5), a buffer with a pH around 2.5-3.0 (e.g., 0.1% formic acid or phosphoric acid in water) will ensure the carboxylic acid is in its neutral form, leading to better peak shape and retention.

  • Detection: The presence of the biphenyl chromophore suggests strong UV absorbance. A photodiode array (PDA) detector should be used to monitor the separation at multiple wavelengths and to assess peak purity. A wavelength of around 254 nm is a good starting point.

  • Gradient Elution: A gradient elution from a lower to a higher percentage of organic solvent is recommended for initial screening to ensure that all potential impurities are eluted from the column.[15] A typical starting gradient could be 10-90% acetonitrile over 20 minutes.

  • Optimization: The gradient, flow rate, and column temperature can be further optimized to achieve the best resolution between the main peak and any impurities in the shortest possible run time.

HPLC_Method_Development cluster_prep Phase 1: Initial Setup cluster_opt Phase 2: Optimization cluster_val Phase 3: Validation start Define Analytical Target Profile (ATP) col_select Select Column (e.g., C18, 4.6x150mm) start->col_select mob_phase Select Mobile Phase (ACN/H2O with Acid) col_select->mob_phase detector Set Detector (PDA @ 254 nm) mob_phase->detector gradient Run Initial Gradient (10-90% ACN) detector->gradient eval Evaluate Resolution, Peak Shape, Run Time gradient->eval adjust Adjust Gradient Slope, Flow Rate, Temperature eval->adjust Not Optimal final_method Finalized Isocratic or Gradient Method eval->final_method Optimal adjust->gradient validation Perform Method Validation (ICH Q2(R1)) final_method->validation end Method Ready for Routine Use validation->end

Method Validation

Once a suitable HPLC method is developed, it must be validated to ensure it is fit for its intended purpose.[16][17] The validation should be performed according to the International Council for Harmonisation (ICH) guidelines, specifically Q2(R1).[18]

Table 2: Key Parameters for HPLC Method Validation

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can accurately measure the analyte in the presence of impurities, degradants, and matrix components.The main peak should be free from interference from other components, as assessed by peak purity analysis using a PDA detector.
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the detector response over a specified range.Correlation coefficient (r²) ≥ 0.999.
Accuracy The closeness of the test results to the true value.Recovery of 98.0% to 102.0% for the assay of a drug substance.
Precision (Repeatability and Intermediate Precision)The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) ≤ 2.0%.[19]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Typically determined at a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined at a signal-to-noise ratio of 10:1.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[15]No significant changes in system suitability parameters when parameters like mobile phase pH, column temperature, and flow rate are slightly varied.

Section 4: Advanced Characterization and Impurity Profiling

For drug development, it is crucial to identify and characterize any impurities present in the drug substance. Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal technique for this purpose, as it combines the separation power of HPLC with the identification capabilities of MS.

Analytical_Workflow cluster_initial Initial Characterization cluster_purity Purity & Impurity Analysis cluster_final Final Assessment sample Test Sample: (1,1'-Biphenyl)-3-acetic acid, 5-butoxy- hrms HRMS (Elemental Composition) sample->hrms nmr 1D/2D NMR (Structural Elucidation) sample->nmr hplc HPLC-PDA (Purity Assessment) sample->hplc decision Purity & Structure Confirmed? hrms->decision nmr->decision lcms LC-MS (Impurity Profiling) hplc->lcms impurity_id Impurity Structure Elucidation lcms->impurity_id impurity_id->decision report Comprehensive Analytical Report decision->report Yes further_work Further Purification or Synthesis decision->further_work No

By coupling the validated HPLC method to a mass spectrometer, any peaks corresponding to impurities can be analyzed to determine their molecular weight. Further fragmentation analysis (MS/MS) can then be used to elucidate the structures of these impurities.

Conclusion

The comprehensive structural analysis of (1,1'-Biphenyl)-3-acetic acid, 5-butoxy- requires a multi-faceted approach that combines in silico predictions with a suite of advanced analytical techniques. High-resolution mass spectrometry and multi-dimensional NMR are essential for the unambiguous confirmation of the primary structure. A robust, validated HPLC method is critical for assessing purity and ensuring the quality and consistency required for drug development. Finally, LC-MS provides the necessary sensitivity and specificity for the identification and characterization of any potential impurities. By following the integrated workflow outlined in this guide, researchers and scientists can be confident in the structural integrity and purity of this promising molecule.

References

  • [[1,1'-biphenyl]-3-acetic acid, 4'-[2-(11-ethyl-6,11-dihydro-5-methyl-6-oxo-5h-dipyrido[2,3-e:3',2'-b][10][15]diazepin-8-yl)ethoxy] - PubChemLite]([Link])

Sources

Exploratory

Technical Guide: Physicochemical Profiling of 5-Butoxybiphenyl-3-Acetic Acid Derivatives

Executive Summary This technical guide provides a comprehensive physicochemical analysis of 5-butoxybiphenyl-3-acetic acid and its structural derivatives. Belonging to the class of biphenyl-3-acetic acids , these compoun...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of 5-butoxybiphenyl-3-acetic acid and its structural derivatives. Belonging to the class of biphenyl-3-acetic acids , these compounds are primarily investigated as non-steroidal anti-inflammatory drugs (NSAIDs) with potential applications in Alzheimer’s disease therapeutics (via


-secretase modulation) and metabolic regulation (PPAR agonism).

The 5-butoxy substituent introduces a critical lipophilic vector, significantly altering the solubility-permeability balance compared to the parent biphenylacetic acid scaffold. This guide details the structural activity relationships (SAR), synthetic pathways, and experimental protocols required to validate the physicochemical properties of this chemical series.

Part 1: Structural Architecture & SAR Analysis

The pharmacological efficacy of 5-butoxybiphenyl-3-acetic acid derivatives hinges on three distinct structural domains. Understanding these domains is essential for rational drug design.

The Pharmacophore (Acetic Acid Tail)
  • Function: Provides the acidic center (pKa ~4.0–4.5) necessary for ionic interaction with arginine residues in target proteins (e.g., Arg-120 in COX-1/COX-2).

  • Modification Impact: Converting the acid to an ester or amide (prodrug strategy) increases LogP and membrane permeability but abolishes direct receptor binding until hydrolyzed.

The Scaffold (Biphenyl Core)
  • Function: A rigid, aromatic linker that orients the acidic headgroup and the lipophilic tail. It provides

    
    -
    
    
    
    stacking interactions within the binding pocket.
  • Metabolic Liability: The biphenyl ring is susceptible to hydroxylation by CYP450 enzymes.

The Lipophilic Tail (5-Butoxy Group)
  • Function: The butoxy ether chain acts as a hydrophobic anchor.

  • Physicochemical Impact:

    • LogP: Increases lipophilicity by approximately +2.0 log units compared to the hydroxyl analog.

    • Solubility: Drastically reduces aqueous solubility, necessitating formulation strategies (e.g., salt formation).

    • Steric Bulk: The flexible alkyl chain can probe hydrophobic pockets but adds rotatable bonds, potentially increasing the entropic cost of binding.

Visualization: Structural Activity Map

SAR_Map Core Biphenyl Core (Rigid Scaffold) Acid Acetic Acid Moiety (Ionic Pharmacophore) Core->Acid C3 Position Tail 5-Butoxy Group (Lipophilic Anchor) Core->Tail C5 Position Prop_Core CYP450 Metabolism Pi-Pi Stacking Core->Prop_Core Prop_Acid pKa ~ 4.2 COX Binding (Arg-120) Acid->Prop_Acid Prop_Tail LogP ~ 4.2 Membrane Permeability Tail->Prop_Tail

Caption: SAR map illustrating the functional roles of the biphenyl core, acidic headgroup, and lipophilic tail.

Part 2: Physicochemical Profile[1][3]

The following data summarizes the core properties of 5-butoxybiphenyl-3-acetic acid (C


H

O

).
Table 1: Predicted & Derived Properties
PropertyValuebiological Implication
Molecular Weight 284.35 g/mol Optimal for oral bioavailability (<500 Da).
XLogP3 4.2 ± 0.3Highly lipophilic. High membrane permeability but risk of non-specific binding.
pKa (Acid) 4.18 (Predicted)Ionized (>99%) at physiological pH (7.4).
LogD (pH 7.4) ~1.0Effective distribution coefficient is lower due to ionization, aiding solubility in blood.
H-Bond Donors 1 (COOH)Low donor count favors permeability.
H-Bond Acceptors 3 (Ether + COOH)Within Lipinski's Rule of 5 limits.
Rotatable Bonds 6Moderate flexibility; potential for conformational adaptation.
TPSA 46.5 ŲExcellent transcellular transport predicted (<140 Ų).
Solubility & Permeability Analysis
  • Aqueous Solubility: The compound is expected to act as "brick dust"—poorly soluble in water due to high crystal lattice energy and high lipophilicity.

    • Mechanism:[1][2] At pH < pKa (gastric environment), the neutral form predominates, leading to precipitation. At pH 7.4, the carboxylate anion improves solubility.

  • Permeability: High passive diffusion is predicted. However, the high LogP suggests potential sequestration in lipid bilayers, which may delay onset of action.

Part 3: Synthetic Methodology

The synthesis of 5-butoxybiphenyl-3-acetic acid derivatives typically employs a convergent strategy using Suzuki-Miyaura cross-coupling , followed by alkylation and hydrolysis.

Detailed Synthetic Workflow
  • Etherification: Alkylation of 3-bromo-5-hydroxybenzaldehyde with butyl bromide (

    
    , DMF) to install the lipophilic tail.
    
  • Core Construction: Suzuki coupling of the aryl bromide with phenylboronic acid (

    
    , 
    
    
    
    , toluene/water) to form the biphenyl skeleton.
  • Homologation: Conversion of the aldehyde to the acetic acid moiety via Willgerodt-Kindler reaction or oxidation/homologation sequences.

Visualization: Synthetic Pathway

Synthesis_Flow Start 3-bromo-5-hydroxybenzaldehyde Inter1 3-bromo-5-butoxybenzaldehyde Start->Inter1 Alkylation Reagent1 n-Butyl Bromide / K2CO3 Inter2 5-butoxybiphenyl-3-carbaldehyde Inter1->Inter2 Suzuki Coupling Reagent2 Phenylboronic Acid / Pd(0) Product 5-butoxybiphenyl-3-acetic acid Inter2->Product Functional Group Interconversion Reagent3 Oxidation & Homologation

Caption: Convergent synthesis via Suzuki-Miyaura coupling and etherification.

Part 4: Experimental Protocols for Physicochemical Profiling

To validate the theoretical profile, the following standard operating procedures (SOPs) are recommended.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Objective: Determine equilibrium solubility at pH 1.2, 7.4, and in FaSSIF (Simulated Intestinal Fluid).

  • Preparation: Weigh 2–5 mg of solid compound into a miniaturized vial.

  • Solvent Addition: Add 500 µL of buffer (pH 1.2 or 7.4).

  • Equilibration: Shake at 37°C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter using a PVDF filter.

  • Quantification: Analyze the supernatant via HPLC-UV (254 nm).

    • Calibration: Use a DMSO stock solution standard curve.

    • Calculation:

      
      
      
Protocol B: Lipophilicity (LogD) Determination via HPLC

Objective: Measure the chromatographic hydrophobicity index (CHI) as a surrogate for LogP/D.

  • Column: C18 Reverse-phase column.

  • Mobile Phase: Gradient of Ammonium Acetate (pH 7.4) and Acetonitrile.

  • Standards: Inject a mixture of low-to-high LogP standards (e.g., Theophylline, Toluene, Triphenylene).

  • Measurement: Record retention times (

    
    ) and calculate capacity factor (
    
    
    
    ).
  • Correlation: Plot LogP of standards vs. Log(

    
    ) to derive the calibration equation. Interpolate the test compound's LogD.
    

Part 5: Biological & Therapeutic Context[1][4]

Mechanism of Action (Hypothetical)

Based on the biphenyl-acetic acid scaffold, these derivatives likely function as COX-1/COX-2 inhibitors . The 5-butoxy group suggests enhanced selectivity for COX-2 or PPAR


  due to the larger hydrophobic pocket in these isoforms compared to COX-1.
Metabolic Stability

The primary metabolic soft spot is the butoxy tail .

  • 
    -Oxidation:  CYP450 enzymes may oxidize the terminal methyl of the butyl chain to a carboxylic acid, rendering the molecule highly polar and inactive.
    
  • O-Dealkylation: Cleavage of the ether bond yields the phenolic metabolite, which is rapidly glucuronidated and excreted.

References

  • PubChem. (n.d.). 5-butoxy-(1,1'-biphenyl)-3-acetic acid (CID 3046236).[3] National Library of Medicine. Retrieved from [Link]

  • Trade Science Inc. (2009).[4] QSAR studies correlating anti-inflammatory activity with physicochemical properties of biphenyl series.[4] Organic Chemistry: An Indian Journal. Retrieved from [Link]

  • MDPI. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives.[5] Molbank. Retrieved from [Link]

  • Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. (Standard reference for physicochemical profiling protocols).

Sources

Foundational

A Technical Guide to Determining the Solubility Profile of (1,1'-Biphenyl)-3-acetic acid, 5-butoxy- in Organic Solvents

Introduction: The Critical Role of Solubility in Drug Development In the landscape of pharmaceutical research and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone physicochemical...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone physicochemical property that dictates its fate from discovery through formulation to clinical application. A comprehensive understanding of an API's solubility profile in various organic solvents is not merely an academic exercise; it is a critical determinant for successful process chemistry, purification, crystallization, and ultimately, the formulation of a viable drug product. This guide provides a detailed framework for researchers, chemists, and formulation scientists to systematically determine and interpret the solubility of (1,1'-Biphenyl)-3-acetic acid, 5-butoxy-, a lipophilic carboxylic acid derivative. By moving beyond a simple listing of data, this document elucidates the underlying principles and provides a robust experimental protocol, empowering scientists to make informed decisions in their development programs.

Physicochemical Characterization of (1,1'-Biphenyl)-3-acetic acid, 5-butoxy-

A thorough understanding of the molecular structure and its inherent physicochemical properties is the first step in predicting and interpreting its solubility behavior.

Molecular Structure:

(1,1'-Biphenyl)-3-acetic acid, 5-butoxy-

  • Molecular Formula: C₁₈H₂₀O₃

  • Molecular Weight: 284.35 g/mol

Key Structural Features and Their Influence on Solubility:

  • Biphenyl Core: The large, nonpolar biphenyl scaffold is the dominant feature of the molecule, rendering it inherently hydrophobic or lipophilic. This structure favors solubility in nonpolar organic solvents.

  • Carboxylic Acid Moiety (-COOH): This functional group introduces a polar, acidic center capable of hydrogen bonding. Its presence suggests some solubility in polar protic solvents. The acidic nature, with an estimated pKa similar to that of phenylacetic acid (approximately 4.31 in water), implies that its solubility will be significantly influenced by the solvent's ability to accept a proton or the presence of basic excipients.[1]

  • Butoxy Group (-O-C₄H₉): The butoxy ether group is largely nonpolar and contributes to the overall lipophilicity of the molecule. This further enhances its affinity for nonpolar to moderately polar aprotic solvents.

Predicted Physicochemical Properties:

A molecule's behavior in solution can be anticipated through calculated descriptors. For (1,1'-Biphenyl)-3-acetic acid, 5-butoxy-, the following predicted properties are noteworthy:

PropertyPredicted ValueImplication for Solubility
XlogP 4.2Indicates high lipophilicity and a preference for nonpolar environments over aqueous media.[2]
pKa (estimated) ~4.31The carboxylic acid is weakly acidic, suggesting that its ionization state, and thus solubility, can be manipulated in protic solvents.

Theoretical Framework: "Like Dissolves Like" and Beyond

The age-old adage "like dissolves like" provides a foundational principle for predicting solubility. For (1,1'-Biphenyl)-3-acetic acid, 5-butoxy-, this means:

  • High solubility is expected in solvents that can effectively solvate both the large nonpolar biphenyl moiety and the polar carboxylic acid group. Aromatic solvents, chlorinated solvents, and larger ethers are likely to be good candidates.

  • Moderate solubility may be found in polar aprotic solvents such as ketones and esters, which can interact with the carboxylic acid via dipole-dipole interactions but may be less effective at solvating the nonpolar backbone.

  • Variable solubility is anticipated in polar protic solvents like alcohols. While they can hydrogen bond with the carboxylic acid, their high polarity may be less compatible with the extensive nonpolar surface area of the molecule.

  • Low solubility is predicted in highly polar solvents like water and in very nonpolar aliphatic hydrocarbons, which lack favorable interactions with one of the key functional domains of the molecule.

A Practical Approach: Recommended Solvents for a Screening Study

A systematic solubility screen should encompass a diverse range of organic solvents, covering a spectrum of polarities and chemical classes. The selection should also be guided by regulatory considerations, particularly the International Council for Harmonisation (ICH) guidelines on residual solvents.[3][4][5]

Table of Recommended Solvents for Solubility Screening:

Solvent ClassSolventPolarity IndexICH ClassRationale for Inclusion
Alcohols Methanol5.12Polar protic, good for assessing hydrogen bonding interactions.
Ethanol4.33Less polar than methanol, commonly used in formulations.
Isopropanol3.93A common, less polar alcohol.
Ketones Acetone5.13Polar aprotic, good hydrogen bond acceptor.
Methyl Ethyl Ketone (MEK)4.72Less polar ketone, good solvating power.
Esters Ethyl Acetate4.43Moderately polar, widely used in synthesis and purification.
Ethers Tetrahydrofuran (THF)4.02Cyclic ether, good for dissolving a range of polarities.
2-Methyltetrahydrofuran (2-MeTHF)N/A(Not listed)A greener alternative to THF.
Aromatic Hydrocarbons Toluene2.42Nonpolar, interacts well with the biphenyl core.
Chlorinated Solvents Dichloromethane (DCM)3.12Apolar, effective at dissolving nonpolar compounds.
Amides Dimethylformamide (DMF)6.42Highly polar aprotic, often a powerful solvent.
Dimethyl Sulfoxide (DMSO)7.2(Not listed)Highly polar aprotic, excellent solvating capabilities.
Aliphatic Hydrocarbons Heptane0.13Very nonpolar, establishes a baseline for nonpolar solubility.

Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility Determination

The shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.[6][7][8][9][10] It involves agitating an excess of the solid compound in the solvent of interest for a sufficient time to reach equilibrium, followed by separation of the solid and quantification of the dissolved solute.

Step-by-Step Methodology
  • Preparation:

    • Accurately weigh an excess amount of (1,1'-Biphenyl)-3-acetic acid, 5-butoxy- into a series of clear glass vials with screw caps. An excess is crucial to ensure a saturated solution is formed.

    • Add a precise volume of the selected organic solvent to each vial.

  • Equilibration:

    • Place the sealed vials in a constant temperature shaker bath, typically at ambient temperature (e.g., 25 °C) or a physiologically relevant temperature (e.g., 37 °C).

    • Agitate the vials at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solid no longer changes over time.

  • Sample Preparation and Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

  • Analysis:

    • Prepare a series of calibration standards of the compound in the same solvent.

    • Analyze the filtered sample and calibration standards using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

    • Quantify the concentration of the dissolved compound in the sample by comparing its response to the calibration curve.

  • Data Reporting:

    • Express the solubility in standard units, such as mg/mL or g/100mL.

    • Perform the experiment in triplicate for each solvent to ensure the reliability of the results.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Separation cluster_analysis Analysis A Weigh excess API B Add precise volume of solvent A->B C Agitate at constant temperature (e.g., 24-48h) B->C D Allow solid to settle C->D E Withdraw supernatant D->E F Filter through 0.22 µm syringe filter E->F H Analyze by HPLC or UV-Vis F->H G Prepare calibration standards G->H I Quantify concentration H->I

Caption: Workflow for the shake-flask solubility determination method.

Data Interpretation and Presentation

The results of the solubility screening should be compiled into a clear and concise table to facilitate comparison and decision-making.

Example Solubility Data Table:

SolventICH ClassSolubility at 25 °C (mg/mL)
Methanol2[Experimental Value]
Ethanol3[Experimental Value]
Isopropanol3[Experimental Value]
Acetone3[Experimental Value]
Ethyl Acetate3[Experimental Value]
Tetrahydrofuran2[Experimental Value]
Toluene2[Experimental Value]
Dichloromethane2[Experimental Value]
Heptane3[Experimental Value]

Strategic Solvent Selection in Drug Development

The generated solubility data is a critical input for a multi-faceted decision-making process in drug development. The optimal solvent is not always the one with the highest solubilizing capacity. Factors such as toxicity, environmental impact, boiling point, and cost must be considered.

Decision-Making Framework

The following diagram illustrates a simplified decision-making process for selecting an appropriate solvent system for a given application, such as crystallization or formulation.

G A Define Application (e.g., Crystallization, Formulation) B Consult Solubility Data A->B C Is solubility adequate? B->C D Shortlist candidate solvents C->D Yes I Consider solvent mixtures C->I No E Consider ICH Class & Toxicity D->E F Filter for acceptable safety profile (Class 3 > Class 2) E->F G Evaluate Process Parameters (Boiling Point, Viscosity, Cost) F->G H Select optimal solvent(s) G->H J Re-evaluate solubility I->J J->C

Caption: Decision tree for solvent selection in drug development.

Conclusion

Determining the solubility profile of a new chemical entity like (1,1'-Biphenyl)-3-acetic acid, 5-butoxy- is a fundamental step in its progression through the drug development pipeline. This guide has provided a comprehensive framework, from understanding the physicochemical properties that govern solubility to a detailed experimental protocol and a strategic approach to data interpretation. By systematically applying these principles, researchers can effectively characterize the solubility of this and other challenging compounds, thereby accelerating the development of new medicines.

References

  • ICH. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Pharma Growth Hub. (2023). Residual Solvents and Elemental Impurities: Classification & Exposure Limits as per ICH Q3C AND Q3D. [Link]

  • Therapeutic Goods Administration (TGA). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. [Link]

  • European Medicines Agency (EMA). ICH Q3C (R9) Residual solvents - Scientific guideline. [Link]

  • PubChemLite. 5-butoxy-(1,1'-biphenyl)-3-acetic acid. [Link]

  • World Health Organization (WHO). (2019). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO Technical Report Series, No. 1019. [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

  • da Costa, F. B., & dos Santos, G. A. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 50(1), 49-58. [Link]

  • American Pharmaceutical Review. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. [Link]

  • Wikipedia. Phenylacetic acid. [Link]

Sources

Exploratory

The Ascendant Therapeutic Potential of 5-Butoxy Substituted Biphenyl Acetic Acids: A Technical Guide for Drug Discovery

Introduction: The Biphenyl Acetic Acid Scaffold in Modern Drug Development The biphenyl acetic acid framework is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeut...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Biphenyl Acetic Acid Scaffold in Modern Drug Development

The biphenyl acetic acid framework is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2] Its inherent structural rigidity, coupled with the potential for diverse functionalization on both phenyl rings, provides a versatile platform for designing molecules with tailored pharmacological profiles.[2][3] Historically, this class of compounds has been extensively explored for its potent anti-inflammatory properties, largely attributed to the inhibition of cyclooxygenase (COX) enzymes.[4] However, the therapeutic landscape of biphenyl acetic acid derivatives has expanded dramatically, with contemporary research revealing promising applications in oncology, neurodegenerative diseases, and beyond.[1][5] This guide delves into the synthesis, biological activities, and structure-activity relationships of a specific subclass: 5-butoxy substituted biphenyl acetic acids, offering a forward-looking perspective for researchers and drug development professionals.

Synthetic Strategies: Constructing the 5-Butoxy Biphenyl Acetic Acid Core

The construction of the biphenyl scaffold is a cornerstone of organic synthesis, with several cross-coupling methodologies available to the modern chemist. Among these, the Suzuki-Miyaura cross-coupling reaction has emerged as a particularly robust and versatile tool for forging the crucial carbon-carbon bond between the two phenyl rings.[3][6][7] This palladium-catalyzed reaction is celebrated for its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[6][7]

A general and efficient strategy for the synthesis of 5-butoxy substituted biphenyl acetic acids involves the coupling of a suitably substituted bromo- or iodo-phenylacetic acid ester with a 4-butoxyphenylboronic acid. The ester functionality serves as a protected form of the carboxylic acid, which can be readily deprotected in the final step.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Suzuki-Miyaura Coupling cluster_product Intermediate & Final Product Reactant1 4-Bromophenylacetic acid ester Reaction Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., 1,4-Dioxane/H2O) Reactant1->Reaction Reactant2 4-Butoxyphenylboronic acid Reactant2->Reaction Intermediate 5-Butoxy substituted biphenyl acetic acid ester Reaction->Intermediate C-C bond formation Hydrolysis Hydrolysis (e.g., LiOH, H2O/THF) Intermediate->Hydrolysis Product 5-Butoxy substituted biphenyl acetic acid Hydrolysis->Product Deprotection SAR_Diagram cluster_substituents Key Substituent Positions cluster_properties Influence on Biological Activity Biphenyl Biphenyl Acetic Acid Scaffold R1 R1 (Position 5) Biphenyl->R1 R2 R2 (Position 4') Biphenyl->R2 R3 Acetic Acid Side Chain Biphenyl->R3 Lipophilicity Lipophilicity & Membrane Permeability R1->Lipophilicity Butoxy group increases ElectronicEffects Electronic Effects (Electron-donating/withdrawing) R2->ElectronicEffects Modulates activity AcidicMoiety Acidic Moiety & Target Interaction R3->AcidicMoiety Crucial for COX inhibition Lipophilicity->Biphenyl Impacts Pharmacokinetics ElectronicEffects->Biphenyl Impacts Potency StericHindrance Steric Hindrance & Receptor Binding StericHindrance->Biphenyl Impacts Selectivity AcidicMoiety->Biphenyl Essential for some targets

Sources

Foundational

Thermodynamic Stability Profiling: (1,1'-Biphenyl)-3-acetic acid, 5-butoxy-

The following technical guide details the thermodynamic profiling and stability characterization for (1,1'-Biphenyl)-3-acetic acid, 5-butoxy- . As a specific New Chemical Entity (NCE) or specialized intermediate, direct...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic profiling and stability characterization for (1,1'-Biphenyl)-3-acetic acid, 5-butoxy- .

As a specific New Chemical Entity (NCE) or specialized intermediate, direct public thermodynamic datasets for this exact substitution pattern are limited. Therefore, this guide synthesizes predicted physicochemical parameters based on quantitative structure-property relationships (QSPR) of structural analogs (e.g., Felbinac, Fenbufen, and unsubstituted 3-biphenylacetic acid) and provides the definitive experimental framework required to validate these properties in a drug development setting.

Executive Summary

(1,1'-Biphenyl)-3-acetic acid, 5-butoxy- is a lipophilic carboxylic acid characterized by a biphenyl core, a flexible acetic acid "head," and a hydrophobic butoxy "tail" at the meta position. This structural motif suggests a compound with low aqueous solubility , moderate-to-high permeability , and specific solid-state polymorphism risks.

Thermodynamic stability for this molecule is governed by two competing forces:

  • Crystal Lattice Energy: Driven by

    
     stacking of the biphenyl core.
    
  • Solvation Thermodynamics: Limited by the hydrophobic 5-butoxy chain.

This guide provides the in silico baseline parameters and the mandatory experimental protocols to establish the compound's thermodynamic stability profile (TSP).

Physicochemical Context & Predicted Parameters[1][2][3][4][5]

Before initiating wet-lab stability studies, researchers must establish the theoretical baseline. The 5-butoxy substitution significantly alters the lipophilicity profile compared to the parent 3-biphenylacetic acid.

Table 1: Predicted Thermodynamic & Physicochemical Properties

Values estimated based on Group Contribution Methods and analog data (Flurbiprofen, Felbinac).

ParameterPredicted ValueMechanistic Insight
Molecular Formula

MW approx. 284.35 g/mol .
pKa (Acidic) 4.2 ± 0.3 The methylene spacer (

) insulates the carboxyl group from the biphenyl ring's electronics. The 5-butoxy group has negligible inductive effect on the acidity.
LogP (Lipophilicity) 4.5 – 5.1 Highly lipophilic. The butoxy chain adds ~1.0–1.2 log units over the parent biphenylacetic acid.
Intrinsic Solubility (

)
< 1

g/mL
Extremely low water solubility in un-ionized form due to the high lattice energy and hydrophobic tail.
Melting Point (

)
110 – 135 °C The ether linkage adds flexibility, potentially lowering

compared to rigid analogs, but biphenyl stacking maintains solid-state stability.
H-Bond Donors/Acceptors 1 / 31 Carboxyl proton (donor); 2 Carboxyl oxygens + 1 Ether oxygen (acceptors).

Solid-State Thermodynamics (Polymorphism & Thermal Stability)

The thermodynamic stability of the solid state is critical for formulation. Biphenyl derivatives are prone to conformational polymorphism due to the rotation around the single bond connecting the two phenyl rings.

Experimental Protocol: Thermal Analysis

Objective: Determine the enthalpy of fusion (


) and identify enantiotropic/monotropic polymorphs.
  • Instrument: Differential Scanning Calorimetry (DSC) (e.g., TA Instruments Q2000).

  • Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan; crimp non-hermetically.

  • Method:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 160°C (past predicted

      
      ).
      
    • Isothermal hold 1 min.

    • Cool 10°C/min to 0°C (to detect recrystallization or glass transition

      
      ).
      
    • Re-heat 10°C/min to 160°C.

  • Acceptance Criteria: A single sharp endotherm indicates high purity. Multiple peaks or exotherms on the first scan indicate solvates or metastable polymorphs.

Visualization: Solid-State Characterization Workflow

The following diagram outlines the decision tree for solid-state stability characterization.

SolidStateWorkflow Start Crude (1,1'-Biphenyl)-3-acetic acid, 5-butoxy- DSC DSC Analysis (Heat-Cool-Heat) Start->DSC TGA TGA Analysis (Volatiles/Solvates) Start->TGA Decision1 Single Endotherm? DSC->Decision1 TGA->Decision1 Confirm dry XRPD X-Ray Powder Diffraction (Crystallinity) StableForm Thermodynamically Stable Form Identified XRPD->StableForm PolymorphScreen Polymorph Screening (Solvent Recrystallization) Decision1->PolymorphScreen No (Exotherms/Multiple Peaks) Decision1->StableForm Yes PolymorphScreen->XRPD

Figure 1: Decision logic for establishing the thermodynamic stability of the solid form. DSC = Differential Scanning Calorimetry; TGA = Thermogravimetric Analysis.

Solution Thermodynamics & Chemical Stability

Given the ether linkage (5-butoxy) and the carboxylic acid , two primary degradation pathways must be assessed: Oxidative Dealkylation and Decarboxylation .

pH-Dependent Solubility Profiling

Because


, solubility will be pH-dependent.
  • pH 1.2 (Gastric): Predominantly un-ionized. Solubility is driven by intrinsic lipophilicity (

    
    ). Expect 
    
    
    
    .[1]
  • pH 6.8 - 7.4 (Intestinal/Blood): Ionized (

    
    ). Solubility increases significantly due to solvation of the anion, though the lipophilic tail may induce micelle formation or aggregation.
    
Forced Degradation Protocols (Stress Testing)

To validate chemical thermodynamic stability, subject the compound to stress conditions.

Table 2: Stress Testing Conditions & Mechanistic Risks

Stress ConditionDuration/TempMechanistic RiskAnalytical Marker (HPLC)
Acid Hydrolysis (0.1 N HCl)24h @ 60°CMinimal risk. Ether and phenylacetic acid cores are generally acid-stable.Check for cleavage of butoxy group (rare).
Base Hydrolysis (0.1 N NaOH)24h @ 60°CLow Risk. Carboxylate formation stabilizes the molecule.Stable peak.
Oxidation (3%

)
4h @ RTHigh Risk. The ether oxygen alpha-carbon is susceptible to radical abstraction and oxidative cleavage.Look for phenol derivatives (loss of butyl chain).
Photostability (UV/Vis)1.2M Lux hoursModerate Risk. Biphenyl core absorbs UV; potential for radical formation.Check for dimerization products.
Visualization: Degradation Pathways

The following diagram illustrates the potential thermodynamic instability points (degradation) for this specific structure.

DegradationPathways cluster_ox Oxidative Stress (H2O2 / Light) cluster_thermal Thermal Stress Compound (1,1'-Biphenyl)-3-acetic acid, 5-butoxy- Radical Alpha-Ether Radical Compound->Radical H-abstraction Decarb Decarboxylation (High Temp > 150C) Compound->Decarb Heat Phenol 5-Hydroxy Derivative (Cleavage of Butyl) Radical->Phenol Hydrolysis Aldehyde Butanal Radical->Aldehyde Product2 3-Methyl-5-butoxybiphenyl Decarb->Product2 -CO2

Figure 2: Potential degradation pathways. The ether linkage (oxidative liability) and acetic acid tail (thermal liability) are the primary sites of thermodynamic instability.

References & Authoritative Sources

Since specific data for the 5-butoxy derivative is proprietary, the methodologies and baseline data are grounded in the following authoritative standards for biphenyl acetic acid derivatives:

  • Biphenyl-3-acetic acid (Parent Scaffold Data):

    • Source: National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 275852, [1,1'-Biphenyl]-3-acetic acid.

    • URL:[Link]

  • Thermodynamics of Flurbiprofen (Analog):

    • Source: NIST Chemistry WebBook, SRD 69. "Flurbiprofen Phase change data."

    • URL:[Link]

  • Solubility Profiling Protocols:

    • Source: Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

    • Context: Standard protocols for pKa and logP determination of lipophilic acids.

  • Forced Degradation Guidelines:

    • Source: ICH Harmonised Tripartite Guideline. "Stability Testing of New Drug Substances and Products Q1A(R2)."

    • URL:[Link]

  • Polymorphism in Biphenyls:

    • Source: Cruz-Cabeza, A. J., & Bernstein, J. (2014). "Conformational polymorphism." Chemical Reviews.

    • Context: Explains the rotational freedom of the biphenyl bond leading to multiple stable solid states.

Sources

Exploratory

Molecular weight and formula verification for 5-butoxybiphenyl-3-acetic acid

This technical guide provides a rigorous framework for the verification of 5-butoxybiphenyl-3-acetic acid , a specific organic acid intermediate often utilized in the synthesis of non-steroidal anti-inflammatory drugs (N...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous framework for the verification of 5-butoxybiphenyl-3-acetic acid , a specific organic acid intermediate often utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and receptor agonists.

As a Senior Application Scientist, I have structured this guide to move beyond basic stoichiometry. We will establish a self-validating analytical workflow that confirms not just the elemental composition, but the structural integrity required for pharmaceutical-grade applications.

Part 1: Theoretical Foundation & Stoichiometry

Before initiating wet-lab protocols, we must establish the theoretical baseline. The compound is a disubstituted biphenyl derivative.[1][2]

Structural Deconstruction

The molecule consists of a biphenyl core (


) modified at the 3- and 5-positions of one ring.
  • Core: Biphenyl (

    
    )
    
  • Substituent 1 (Position 5): Butoxy group (

    
    ). This adds 
    
    
    
    and removes one aromatic proton.
  • Substituent 2 (Position 3): Acetic acid group (

    
    ). This adds 
    
    
    
    and removes one aromatic proton.
Formula & Weight Calculation

The precise molecular weight is critical for High-Resolution Mass Spectrometry (HRMS) calibration.

ComponentCalculationCountTotal Mass (Da)
Carbon (C)

18216.198
Hydrogen (H)

2020.160
Oxygen (O)

347.997
Total MW Summation - 284.355 g/mol
Monoisotopic Mass (Based on

)
-284.1412 Da

Chemical Formula:


[3]

Part 2: Analytical Workflow (The Logic Layer)

Trustworthiness in chemical verification comes from orthogonal data sets. We cannot rely on a single method. Mass spectrometry confirms the formula, while NMR confirms the connectivity (isomerism).

The following diagram illustrates the decision logic for validating this specific compound.

VerificationWorkflow Sample Crude Sample (5-butoxybiphenyl-3-acetic acid) HPLC HPLC-PDA (Purity Profile) Sample->HPLC PurityCheck Purity > 98%? HPLC->PurityCheck Recryst Recrystallization (EtOH/Water) PurityCheck->Recryst No HRMS HRMS (ESI-) Target: 283.1339 m/z PurityCheck->HRMS Yes Recryst->HPLC NMR 1H NMR (DMSO-d6) Structural Connectivity HRMS->NMR Mass Confirmed Final Validated CoA (Certificate of Analysis) NMR->Final Structure Confirmed

Figure 1: Orthogonal verification workflow ensuring both purity and structural identity prior to release.

Part 3: Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm elemental composition (


).
Rationale:  Carboxylic acids ionize efficiently in negative electrospray ionization (ESI-) mode, losing a proton to form 

.

Protocol:

  • Solvent: Methanol (LC-MS grade).

  • Concentration: 10 µg/mL.

  • Ionization: ESI Negative Mode.

  • Target Ion:

    • Theoretical Monoisotopic Mass: 284.1412

    • Target

      
      : 283.1339 [3]
      
  • Acceptance Criteria: Mass error < 5 ppm.

Nuclear Magnetic Resonance (NMR)

Objective: Verify the 3,5-substitution pattern (distinguishing it from 2,4 or 3,4 isomers) and the presence of the butoxy chain. Rationale: Mass spec cannot distinguish isomers. NMR provides a "fingerprint" of the hydrogen environment.

Protocol:

  • Solvent:

    
     (Preferred over 
    
    
    
    for better solubility of the carboxylic acid moiety).
  • Frequency: 400 MHz or higher.

  • Key Signal Expectations (Chemical Shift

    
    ): 
    
MoietyProton CountMultiplicityApprox.[3] Shift (ppm)Diagnostic Value
-COOH 1HBroad Singlet12.0 - 12.5Confirms acid functionality.
Aromatic (Biphenyl) 8HMultiplet7.3 - 7.7Integration must sum to 8 protons.
Aromatic (Core) 1HSinglet/Meta~6.9 - 7.1The isolated proton between substituents.
-CH2- (Acetic) 2HSinglet3.6 - 3.7Links acid to ring.
-O-CH2- (Butoxy) 2HTriplet4.0Direct attachment to oxygen.
-CH3 (Butoxy) 3HTriplet0.9 - 1.0Terminal methyl group.
HPLC Purity Profiling

Objective: Quantify impurities (e.g., unreacted biphenyl or hydrolysis byproducts).

Protocol:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains acid protonation for sharp peaks).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic core) and 210 nm (carbonyl).

Part 4: Data Interpretation & Troubleshooting

Mass Spectrometry Anomalies

If you observe a peak at 297.13 instead of 283.13, you likely have methyl esterification occurring during methanol dissolution (Artifact:


).
  • Correction: Switch solvent to Acetonitrile/Water mix or inject immediately after preparation.

NMR "Ghost" Peaks

A common impurity in biphenyl synthesis is the palladium catalyst or residual boronic acid.

  • Check: Look for broad peaks around 1.2-1.3 ppm (grease/alkanes) or sharp singlets not matching the structure.

  • Verification: The integration of the aromatic region (8H) vs. the terminal methyl (3H) is the "Golden Ratio" (2.66:1). Deviations >5% indicate impurity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3046236, 5-butoxy-(1,1'-biphenyl)-3-acetic acid. Retrieved February 17, 2026 from [Link]

  • Waters Corporation (2020). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY QDa Mass Detector. Application Note. Retrieved from [Link]

Sources

Foundational

Technical Whitepaper: Biological Target Profiling of (1,1'-Biphenyl)-3-acetic acid, 5-butoxy-

The following technical guide provides an in-depth analysis of the biological targets for (1,1'-Biphenyl)-3-acetic acid, 5-butoxy- . This analysis is grounded in Structure-Activity Relationship (SAR) principles, pharmaco...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the biological targets for (1,1'-Biphenyl)-3-acetic acid, 5-butoxy- . This analysis is grounded in Structure-Activity Relationship (SAR) principles, pharmacophore modeling of the biphenyl-acetic acid scaffold, and homologous drug architectures.[1]

Executive Summary

(1,1'-Biphenyl)-3-acetic acid, 5-butoxy- represents a privileged chemical scaffold characterized by a lipophilic biphenyl core, an ionizable carboxylic acid "warhead," and a specific C4-alkoxy tail.[1] While structurally analogous to the non-steroidal anti-inflammatory drug (NSAID) class (specifically Felbinac and Fenbufen metabolites), the addition of the 5-butoxy substituent introduces steric bulk and lipophilicity that significantly alters its target profile.[1]

This guide posits three primary biological targets based on chemotype analysis:

  • Cyclooxygenase-2 (COX-2): Predicted selective inhibition due to the ability of the butoxy tail to access the COX-2 specific hydrophobic side pocket.[1]

  • Gamma-Secretase (GSM): Potential modulation of Amyloid Precursor Protein (APP) processing, analogous to R-flurbiprofen derivatives.[1]

  • PPAR-gamma: Agonism driven by the lipophilic acid motif mimicking endogenous fatty acids.[1]

Chemical Architecture & Pharmacophore Mapping

To understand the biological activity, we must first deconstruct the molecule into its functional pharmacophores.

  • The Acidic Head (Acetic Acid): Acts as an electrostatic anchor, typically forming salt bridges with cationic residues (e.g., Arg120 in COX enzymes or Arg235 in PPARs).[1]

  • The Spacer (Biphenyl Core): A rigid hydrophobic scaffold that enforces planar or twisted geometry, essential for navigating narrow enzymatic channels.

  • The Selectivity Filter (5-Butoxy Tail): This is the critical differentiator.[1] In many enzymes, a "selectivity pocket" exists that can only accommodate specific steric volumes. A 4-carbon alkoxy chain is often optimal for filling hydrophobic voids without incurring steric clashes.[1]

Visualization: Pharmacophore Interaction Map

The following diagram illustrates how these chemical features map to biological binding sites.

PharmacophoreMap Acid Acetic Acid Moiety (Anionic Head) Arg120 Arg120 (COX) Ionic Bond Acid->Arg120 Electrostatic Interaction Core Biphenyl Scaffold (Rigid Spacer) HydroChannel Hydrophobic Channel (Van der Waals) Core->HydroChannel π-π Stacking Tail 5-Butoxy Group (Lipophilic Tail) SidePocket COX-2 Side Pocket (Selectivity Filter) Tail->SidePocket Steric Fit (Val523)

Figure 1: Pharmacophore map linking chemical moieties of the compound to specific protein residues in the COX-2 binding pocket.[1]

Primary Target: Cyclooxygenase-2 (COX-2)[1]

Mechanistic Rationale

The biphenyl-acetic acid scaffold is the backbone of several NSAIDs.[1] However, classic NSAIDs (like Ibuprofen) are non-selective.[1] The 5-butoxy substitution is hypothesized to confer COX-2 selectivity .[1]

  • The Structural Logic: COX-1 and COX-2 are structurally similar, but COX-2 possesses a secondary internal pocket accessible only when the isoleucine at position 523 (in COX-1) is replaced by the smaller valine (in COX-2).[1]

  • The "Butoxy" Effect: Bulky substituents on the biphenyl ring (like the butoxy group) are too large to fit into the COX-1 channel but can snugly occupy the expanded COX-2 side pocket.[1] This mirrors the design logic of Celecoxib and Rofecoxib, albeit on an acetic acid scaffold.

Experimental Validation Protocol: COX Isoform Inhibition Assay

To confirm this target, a direct enzymatic inhibition assay is required.

Protocol 1: Colorimetric COX Inhibition Screen

  • Reagents: Recombinant human COX-1 and COX-2 enzymes, Arachidonic Acid (substrate), TMPD (chromogenic substrate), and Heme.[1]

  • Preparation: Dissolve (1,1'-Biphenyl)-3-acetic acid, 5-butoxy- in DMSO to create a 10mM stock. Serial dilute to 0.1 nM – 100 µM.[1]

  • Incubation:

    • Add 10 µL of inhibitor (or vehicle) to 150 µL of reaction buffer (100 mM Tris-HCl, pH 8.0).[1]

    • Add 10 µL of Enzyme (COX-1 or COX-2) and incubate for 10 min at 25°C to allow active site binding.[1]

  • Reaction Initiation: Add 20 µL of Arachidonic Acid/TMPD mixture.

  • Detection: Measure absorbance at 590 nm (oxidation of TMPD) after 5 minutes.

  • Data Analysis: Calculate IC50 for both isoforms. A Selectivity Index (SI = IC50_COX1 / IC50_COX2) > 50 indicates significant COX-2 selectivity.[1]

Secondary Target: Gamma-Secretase Modulator (GSM)[1]

Mechanistic Rationale

Biphenyl acetic acids, most notably R-flurbiprofen (Tarenflurbil) , have been investigated as Gamma-Secretase Modulators (GSMs) for Alzheimer's disease.[1] Unlike inhibitors that block all cleavage (causing toxicity via Notch pathway inhibition), GSMs shift the cleavage site of APP to produce shorter, non-toxic amyloid peptides (Aβ38 instead of Aβ42).[1]

  • Lipophilicity Requirement: Potent GSMs require a high degree of lipophilicity to partition into the lipid bilayer where Gamma-Secretase resides.[1] The 5-butoxy chain significantly increases logP compared to the parent biphenyl acetic acid, potentially enhancing potency as a GSM.

Visualization: GSM Mechanism of Action

The following diagram details how the compound shifts amyloid production.

GSM_Pathway Compound (1,1'-Biphenyl)-3-acetic acid, 5-butoxy- GammaSec Gamma-Secretase Complex (Presenilin-1) Compound->GammaSec Binds Allosteric Site Modulation Allosteric Modulation (Shift cleavage site) GammaSec->Modulation APP Amyloid Precursor Protein (APP) APP->Modulation Ab42 Aβ42 (Toxic/Aggregating) Modulation->Ab42 Inhibits Ab38 Aβ38 (Non-Toxic) Modulation->Ab38 Promotes

Figure 2: Mechanism of Gamma-Secretase Modulation.[1] The compound binds allosterically, shifting cleavage away from the toxic Aβ42 isoform.

Quantitative Data Summary: Predicted Activity Profile

Based on SAR data from homologous biphenyl acetic acids (e.g., L-745,337 and related NSAID analogs), the following activity profile is projected for the 5-butoxy derivative.

ParameterPredicted ValueRationale
cLogP 4.2 - 4.6High lipophilicity due to butoxy tail + biphenyl core.[1]
COX-2 IC50 50 - 200 nMPotent inhibition expected due to optimized side-pocket fit.[1]
COX-1 IC50 > 10 µMSteric clash of butoxy group prevents tight binding in COX-1.[1]
GSM Potency 1 - 5 µMLipophilic tail enhances membrane residence time, critical for GSMs.[1]
Solubility Low (< 10 µg/mL)Requires formulation (e.g., cyclodextrins) for in vivo use.[1]

Comprehensive Experimental Workflow

To validate these targets, researchers should follow this hierarchical screening workflow.

Step 1: Target Engagement (Thermal Shift Assay)

Before functional assays, verify physical binding.[1]

  • Protocol: Mix recombinant COX-2 or Presenilin-1 (catalytic subunit of Gamma-Secretase) with the compound and a dye (SYPRO Orange).

  • Readout: A shift in the melting temperature (Tm) > 2°C indicates direct physical binding.[1]

Step 2: Cellular Functional Assay (PGE2 vs. Aβ42)[1]
  • Cell Line: H4 human neuroglioma cells (overexpressing APP) or RAW 264.7 macrophages (LPS-induced).[1]

  • Treatment: Treat cells with compound (0.1 - 10 µM) for 24 hours.[1]

  • Readout (Inflammation): Measure PGE2 levels in supernatant via ELISA.[1]

  • Readout (Alzheimer's): Measure Aβ42 and Aβ38 levels via Meso Scale Discovery (MSD) multiplex assay.[1]

Step 3: In Vivo Pharmacokinetics (PK)

Due to the acidic and lipophilic nature, oral bioavailability may be limited by first-pass metabolism (glucuronidation).[1]

  • Experiment: Administer 10 mg/kg PO to C57BL/6 mice.

  • Analysis: LC-MS/MS of plasma at 0.5, 1, 2, 4, 8, 24h. Monitor for the acyl-glucuronide metabolite, which can be reactive/toxic.[1]

Workflow Start Compound Synthesis (>98% Purity) Tier1 Tier 1: Enzymatic Screen (COX-1/2 Inhibition) Start->Tier1 Tier2 Tier 2: Cell-Based Assay (PGE2 / Aβ42 Reduction) Tier1->Tier2 If SI > 50 Tier3 Tier 3: ADME/PK Profiling (Microsomal Stability) Tier2->Tier3 If IC50 < 1µM Decision Lead Candidate? Tier3->Decision

Figure 3: Hierarchical validation workflow for (1,1'-Biphenyl)-3-acetic acid, 5-butoxy-.

References

  • Blobaum, A. L., & Marnett, L. J. (2007). Structural and functional basis of cyclooxygenase inhibition. Journal of Medicinal Chemistry, 50(7), 1425-1441.[1]

  • Peretto, I., et al. (2005). Imidazole-based derivatives as potent and selective gamma-secretase modulators.[1] Journal of Medicinal Chemistry, 48(18), 5705-5720.[1]

  • Kalgutkar, A. S., et al. (2000). Ester and amide derivatives of the nonsteroidal antiinflammatory drug, indomethacin, as selective cyclooxygenase-2 inhibitors. Journal of Medicinal Chemistry, 43(15), 2860-2870.[1]

  • Beher, D., et al. (2004). Pharmacological manipulation of gamma-secretase as a therapeutic approach for Alzheimer's disease.[1] Expert Opinion on Investigational Drugs, 13(10), 1273-1284.[1]

  • Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, Thrombosis, and Vascular Biology, 31(5), 986-1000.[1]

Sources

Exploratory

Safety Data Sheet (SDS) hazards for biphenyl acetic acid derivatives

Executive Summary This guide addresses the handling, toxicology, and safety protocols for biphenyl acetic acid derivatives , specifically focusing on 4-Biphenylacetic acid (Felbinac) and its prodrug Fenbufen . These comp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the handling, toxicology, and safety protocols for biphenyl acetic acid derivatives , specifically focusing on 4-Biphenylacetic acid (Felbinac) and its prodrug Fenbufen . These compounds are potent Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) utilized in drug development for their ability to inhibit cyclooxygenase (COX) enzymes.[1]

Critical Safety Alert: While often classified as Irritants (H315/H319), high-purity reference standards of 4-Biphenylacetic acid can exhibit acute toxicity profiles significantly higher than commercial topical formulations. Some supplier Safety Data Sheets (SDS) classify the pure substance as Acute Toxic (Oral) Category 3 (H301) and potentially Fatal in contact with skin (H310) due to high lipophilicity and transdermal absorption. Researchers must handle these derivatives with high-potency containment protocols until specific lot toxicity is verified.

Chemical Identity & Structural Activity Relationships (SAR)

The toxicity and efficacy of this class stem directly from their chemical structure. Understanding the SAR is the first step in predicting hazard behavior.

FeatureChemical ComponentPhysiological/Safety Consequence
Lipophilic Tail Biphenyl Ring SystemHigh Dermal Absorption: The non-polar biphenyl moiety facilitates rapid transit across the stratum corneum. This drives the efficacy of topical gels (Felbinac) but creates a severe risk of systemic toxicity via skin contact in the lab.
Acidic Head Acetic Acid GroupGastric Mucosal Injury: The carboxylic acid moiety contributes to direct local irritation of the gastric lining (ion trapping hypothesis) and systemic COX inhibition.
Metabolic Link

-oxo-butanoic acid (Fenbufen)
Prodrug Activation: Fenbufen is inactive until metabolized.[2] This delays onset but does not eliminate toxicity; the active metabolite (4-biphenylacetic acid) accumulates systemically.

GHS Hazard Classification & Toxicology[3][4][5]

The following hazard classifications reflect a "Worst-Case Scenario" approach, synthesizing data from multiple regulatory dossiers (ECHA, PubChem) for the pure neat substance.

Core Hazard Codes
GHS CodeHazard StatementMechanism of Toxicity
H301 Toxic if swallowed COX Inhibition: Potent inhibition of COX-1 reduces cytoprotective prostaglandins (PGE2, PGI2) in the stomach, leading to rapid ulceration, bleeding, and perforation at toxic doses.
H310 Fatal in contact with skin Transdermal Systemic Load: Due to the biphenyl lipophilicity, dermal exposure does not just cause local irritation; it delivers the drug systemically, risking renal failure (papillary necrosis) and acute GI bleeding.
H361 Suspected of damaging fertility or the unborn child Fetal Anomaly: NSAIDs cause premature closure of the fetal ductus arteriosus and oligohydramnios (low amniotic fluid) by inhibiting renal prostaglandin synthesis in the fetus.
H372 Causes damage to organs (GI Tract, Kidneys) Chronic Exposure: Long-term inhibition of renal blood flow regulation (via afferent arteriole constriction).
Mechanism of Action & Toxicity Pathway

The following diagram illustrates how the metabolic conversion of the prodrug Fenbufen leads to the active toxicant Felbinac, resulting in specific organ damage.

ToxicityMechanism Fenbufen Fenbufen (Prodrug) Metabolism Hepatic Metabolism (First Pass) Fenbufen->Metabolism Oral Intake Felbinac 4-Biphenylacetic Acid (Active Toxicant) Metabolism->Felbinac Oxidation COX COX-1 / COX-2 Enzymes Felbinac->COX Inhibits Platelet Hematology: Anti-platelet Effect (Bleeding Risk) Felbinac->Platelet Direct Effect Prostaglandins Prostaglandin Synthesis (PGE2, PGI2) COX->Prostaglandins Catalyzes GI GI Tract: Mucosal Ischemia & Ulceration COX->GI Inhibition Causes Renal Renal System: Afferent Arteriole Constriction COX->Renal Inhibition Causes Prostaglandins->GI Maintains Mucosa Prostaglandins->Renal Maintains Blood Flow

Figure 1: Metabolic activation of Fenbufen to Felbinac and downstream toxicological sequelae via COX inhibition.

Operational Safety: Handling Protocols

Handling pure biphenyl acetic acid derivatives requires Potent Compound Safety (PCS) protocols, typically OEB 3 or 4 (Occupational Exposure Band), due to the risk of reproductive toxicity and acute systemic effects.

Engineering Controls & PPE[6]
  • Primary Containment: All weighing and solubilization of powders must occur within a Class II Biological Safety Cabinet (BSC) or a Powder Containment Balance Enclosure .

  • Respiratory: If outside containment, a Powered Air Purifying Respirator (PAPR) or N95/P3 mask is mandatory.

  • Dermal (Critical): Double-gloving is required.

    • Inner Glove: Latex or Nitrile (inspection required).

    • Outer Glove: Nitrile (minimum 0.11mm thickness).

    • Rationale: The lipophilic nature of the biphenyl ring allows it to permeate thin latex; double-gloving provides a breakthrough time buffer.

Self-Validating Weighing Protocol

This protocol includes a "Verification Step" to ensure containment integrity.

  • Preparation: Place an absorbent, plastic-backed bench liner inside the balance enclosure. Dampen a small Kimwipe with methanol (solvent) and place it on the liner (this acts as a static trap).

  • Weighing:

    • Tare the receiving vial with its cap on.

    • Open the source container only inside the enclosure.

    • Transfer solid using a disposable antistatic spatula.

    • Validation Step: After closing the vial, wipe the exterior of the vial with a new methanol-dampened wipe. Discard the wipe as hazardous waste. This ensures no invisible dust adheres to the vial before it leaves the hood.

  • Solubilization: Add solvent (e.g., DMSO or Ethanol) to the vial before removing it from the enclosure. Handling the compound in solution reduces inhalation risk but increases skin absorption risk—maintain strict glove discipline.

Workflow Diagram

SafeHandling Start Start: Pure Powder (H301 / H310) PPE Don PPE: Double Nitrile Gloves Lab Coat, Safety Glasses Start->PPE Containment Transfer to Balance Enclosure PPE->Containment Weighing Weighing Process (Static Control) Containment->Weighing Decon Decon Step: Solvent Wipe Vial Exterior Weighing->Decon Critical Control Point Solubilization Add Solvent (DMSO) Create Stock Solution Decon->Solubilization Waste Disposal: Solid Waste -> Incineration Solubilization->Waste Contaminated Consumables

Figure 2: Operational workflow for handling high-potency NSAID powders to prevent dermal and inhalation exposure.

Environmental Fate & Disposal

Biphenyl acetic acid derivatives are persistent in the environment and toxic to terrestrial and aquatic vertebrates.

  • Aquatic Toxicity: While specific LC50 data for Felbinac varies, the NSAID class is generally known to cause chronic renal failure in avian scavengers (e.g., vultures) and aquatic toxicity in fish.

  • Disposal:

    • Do NOT dispose of down the drain.[3]

    • Collect all solid waste, contaminated gloves, and wipes in a dedicated "Cytotoxic/Biotoxic" burn bin.

    • Liquid waste must be segregated into "Halogenated/Non-Halogenated Organic" streams depending on the solvent used, but labeled clearly with "Contains NSAID/Reprotox."

Emergency Response

ScenarioImmediate ActionMedical Rationale
Skin Contact Wash with soap and water for 15 minutes.[4] Do not use ethanol. Ethanol increases skin permeability, potentially accelerating the systemic absorption of the lipophilic biphenyl compound.
Eye Contact Rinse cautiously with water for 15 minutes.[4][5][6] Remove contact lenses.[3][4][5][6]Acidic nature causes immediate irritation; prolonged contact risks corneal opacity.
Ingestion Do NOT induce vomiting. Transport to ER immediately.Vomiting risks re-exposing the esophagus to the acidic compound. Activated charcoal is the standard treatment to adsorb the drug in the gut.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 3332, Felbinac. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 4-biphenylacetic acid. Retrieved from [Link]

  • National Institutes of Health (NIH). Fenbufen: Pharmacologic properties and metabolic activation. PubMed. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: Palladium-Catalyzed Synthesis of (1,1'-Biphenyl)-3-acetic acid, 5-butoxy-

Abstract: This document provides a comprehensive guide for the synthesis of (1,1'-Biphenyl)-3-acetic acid, 5-butoxy-, a substituted biphenyl carboxylic acid. Biphenyl derivatives are fundamental structural motifs in medi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of (1,1'-Biphenyl)-3-acetic acid, 5-butoxy-, a substituted biphenyl carboxylic acid. Biphenyl derivatives are fundamental structural motifs in medicinal chemistry and materials science, widely recognized for their diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] This protocol employs a robust and versatile two-step synthetic strategy, beginning with a Williamson ether synthesis to install the butoxy side chain, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to construct the core biphenyl structure.[3][4] The methodologies detailed herein are designed for researchers in organic synthesis and drug development, providing not only a step-by-step procedure but also the underlying scientific rationale for key experimental choices.

Introduction and Significance

Biphenyl derivatives represent a privileged scaffold in modern drug discovery.[5] The 1,1'-biphenyl backbone offers a unique combination of structural rigidity and conformational flexibility, allowing for precise spatial orientation of functional groups to interact with biological targets. The incorporation of a carboxylic acid moiety often enhances the pharmacokinetic properties of a molecule, such as solubility and bioavailability.[2] The target compound, (1,1'-Biphenyl)-3-acetic acid, 5-butoxy-, combines these features, making it a valuable building block for the development of novel therapeutic agents.

The synthetic approach outlined leverages two of the most reliable and high-yielding reactions in modern organic chemistry. The final biphenyl structure is assembled via the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method celebrated for its exceptional functional group tolerance, mild reaction conditions, and the low toxicity of its boron-based reagents.[4][6]

Overall Reaction Scheme

The synthesis is performed in two primary stages:

  • Etherification: Formation of the butoxy ether from a phenolic precursor via a Williamson ether synthesis.

  • Cross-Coupling: Palladium-catalyzed Suzuki-Miyaura coupling between the butoxy-substituted aryl bromide and phenylboronic acid to form the biphenyl C-C bond.

(A chemical structure image would be placed here showing the two-step reaction)

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

The cornerstone of this synthesis is the palladium-catalyzed cross-coupling. Understanding the mechanism is crucial for troubleshooting and optimization. The catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (R¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.

  • Transmetalation: The organoboron reagent (R²-B(OR)₂) exchanges its organic group (R²) with the halide on the Pd(II) complex. This step is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the complex, forming the desired biphenyl C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][6]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln pdi R¹-Pd(II)-X Ln pd0->pdi Oxidative Addition (+ R¹-X) pdii R¹-Pd(II)-R² Ln pdi->pdii Transmetalation (+ R²B(OH)₂, Base) pdii->pd0 Reductive Elimination (Forms R¹-R²) product Biphenyl (R¹-R²) pdii->product aryl_halide Aryl Halide (R¹-X) aryl_halide->pdi boronic_acid Boronic Acid (R²B(OH)₂) boronic_acid->pdii

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocols

Part A: Synthesis of Methyl (5-butoxy-3-bromophenyl)acetate

This initial step involves protecting the carboxylic acid as a methyl ester and subsequently forming the butoxy ether. Starting with the ester prevents side reactions with the base in the subsequent etherification step.

Materials and Reagents

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Methyl (3-bromo-5-hydroxyphenyl)acetate245.065.00 g20.4
1-Bromobutane137.023.63 g (2.84 mL)26.5
Potassium Carbonate (K₂CO₃), anhydrous138.214.23 g30.6
Acetone, anhydrous58.08100 mL-

Step-by-Step Protocol

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl (3-bromo-5-hydroxyphenyl)acetate (5.00 g, 20.4 mmol) and anhydrous potassium carbonate (4.23 g, 30.6 mmol).

  • Solvent Addition: Add 100 mL of anhydrous acetone to the flask.

  • Reagent Addition: Add 1-bromobutane (2.84 mL, 26.5 mmol) to the suspension using a syringe.

  • Reaction: Heat the mixture to reflux (approximately 56°C) and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Rationale: Potassium carbonate acts as a base to deprotonate the phenol, forming a phenoxide intermediate that readily undergoes nucleophilic substitution with 1-bromobutane. Acetone is an ideal polar aprotic solvent for this Sₙ2 reaction.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate and potassium bromide salts. Wash the solid with a small amount of acetone.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure methyl (5-butoxy-3-bromophenyl)acetate.

Part B: Synthesis of (1,1'-Biphenyl)-3-acetic acid, 5-butoxy-

This part involves the key Suzuki-Miyaura coupling followed by saponification of the methyl ester to yield the final carboxylic acid product.

Materials and Reagents

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Methyl (5-butoxy-3-bromophenyl)acetate301.183.01 g10.0
Phenylboronic Acid121.931.46 g12.0
Tetrakis(triphenylphosphine)palladium(0)1155.56231 mg0.2 (2 mol%)
Sodium Carbonate (Na₂CO₃)105.993.18 g30.0
Toluene-40 mL-
Ethanol-10 mL-
Water (degassed)-10 mL-
Sodium Hydroxide (NaOH)40.001.20 g30.0
Hydrochloric Acid (HCl), 2 M-As needed-

Step-by-Step Protocol

  • Reaction Setup: In a 250 mL round-bottom flask, combine methyl (5-butoxy-3-bromophenyl)acetate (3.01 g, 10.0 mmol), phenylboronic acid (1.46 g, 12.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (231 mg, 0.2 mmol).

  • Inert Atmosphere: Fit the flask with a reflux condenser and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes. Maintaining an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[7]

  • Solvent and Base Addition: Prepare a solution of sodium carbonate (3.18 g, 30.0 mmol) in 10 mL of degassed water. Add this aqueous solution to the flask, followed by toluene (40 mL) and ethanol (10 mL).

    • Rationale: A biphasic solvent system (toluene/water) is commonly used. The palladium catalyst is soluble in the organic phase, while the inorganic base is in the aqueous phase. Ethanol is often added as a co-solvent to improve the solubility of the reactants.

  • Suzuki Coupling Reaction: Heat the mixture to reflux (approximately 85-90°C) with vigorous stirring for 6-8 hours, or until TLC analysis indicates the consumption of the starting aryl bromide.

  • Saponification (Hydrolysis): Cool the reaction mixture to room temperature. Add a solution of sodium hydroxide (1.20 g, 30.0 mmol) in 10 mL of water directly to the reaction flask. Re-heat the mixture to reflux for an additional 2-3 hours to hydrolyze the methyl ester.

  • Work-up and Isolation: a. Cool the flask to room temperature. Transfer the mixture to a separatory funnel. b. Separate the layers. The product, as a carboxylate salt, will be in the aqueous layer. c. Wash the organic layer with a small amount of water and combine the aqueous layers. d. Carefully acidify the combined aqueous layers with 2 M HCl while stirring in an ice bath. The product will precipitate out as a solid as the pH becomes acidic (pH ~2-3).

  • Purification: a. Collect the solid product by vacuum filtration. b. Wash the solid with cold water to remove inorganic salts.[8] c. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure (1,1'-Biphenyl)-3-acetic acid, 5-butoxy-.

Experimental Workflow Diagram

Synthesis_Workflow cluster_part_a Part A: Etherification cluster_part_b Part B: Coupling & Hydrolysis A1 Combine Reactants (Phenol, K₂CO₃) A2 Add 1-Bromobutane in Acetone A1->A2 A3 Reflux (12-16h) A2->A3 A4 Filter Salts A3->A4 A5 Concentrate Filtrate A4->A5 A6 Column Chromatography A5->A6 intermediate Intermediate: Methyl (5-butoxy-3-bromophenyl)acetate A6->intermediate B1 Combine Reactants (Aryl Bromide, Boronic Acid, Pd Catalyst) B2 Add Solvents & Base (Toluene/EtOH/H₂O, Na₂CO₃) B1->B2 B3 Reflux under N₂ (6-8h) B2->B3 B4 Add NaOH Solution B3->B4 B5 Reflux (2-3h) for Hydrolysis B4->B5 B6 Acidify Aqueous Layer with HCl B5->B6 B7 Filter & Wash Solid B6->B7 B8 Recrystallize B7->B8 end_product Final Product: (1,1'-Biphenyl)-3-acetic acid, 5-butoxy- B8->end_product start Start: Methyl (3-bromo-5-hydroxyphenyl)acetate start->A1 intermediate->B1

Caption: Overall workflow for the synthesis of the target compound.

References

  • Hassan, A. A. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of Chemistry, 2013, 1-20. Link

  • El-Kashef, H. et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19339-19379. Link

  • Mummadi, M. et al. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry. Link

  • Rikhi, M. et al. (2017). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research, 2(5), 231-236. Link

  • Siddiqui, Z. N. et al. (2025). In Silico Approach Towards the Prediction of Drug-Likeness; Synthesis and In Vitro Evaluation of Biphenyl Derivatives. ResearchGate. Link

  • Trust, R. I., & Ellingboe, J. W. (2003). Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. The Journal of Organic Chemistry, 68(15), 6064–6068. Link

  • BenchChem. (n.d.). A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives. BenchChem. Link

  • Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Namur. Link

  • Nishiwaki, N. (2018). Development of Chemoselective Suzuki-Miyaura Coupling Reactions. Kochi University of Technology. Link

  • Kumar, A. et al. (2019). Synthesis and Biological Evaluation of Biphenyl Derivatives of Hydrazine via Palladium Catalyzed Suzuki-Miyaura Coupling Reaction. Asian Journal of Organic & Medicinal Chemistry, 4(1), 22-26. Link

  • Arora, S. K. (2008). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 20(2), 1041-1046. Link

  • BenchChem. (n.d.). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers. BenchChem. Link

  • Organic Syntheses. (n.d.). 6-Oxodecanal. Organic Syntheses Procedure. Link

  • Organic Syntheses. (n.d.). 2,2'-dimethoxy-6-formylbiphenyl. Organic Syntheses Procedure. Link

  • Chen, C. et al. (2013). Process for synthesizing phenylacetic acid by carbonylation of toluene. Google Patents, US20130303798A1. Link

  • Perumalla, S. R. et al. (2019). Synthesis and Anti-Inflammatory Activity of Hydrazones Bearing Biphenyl Moiety and Vanillin Based Hybrids. Semantic Scholar. Link

  • Rogers, R. D. et al. (2010). Process for purification of aryl carboxylic acids. Google Patents, US20100174111A1. Link

  • Technical Disclosure Commons. (2025). Process for the Purification of Atogepant. Technical Disclosure Commons. Link

  • Kamal, A. et al. (2010). Synthesis, characterization and biological studies of some 3,5-diaryl-tetrahydro-N-formyl-1,4-thiazine-1,1-dioxides. Journal of Chemical and Pharmaceutical Research, 2(4), 868-873. Link

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Application

Synthesis of 5-butoxybiphenyl-3-acetic acid: A Detailed Guide for Drug Development Professionals

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 5-butoxybiphenyl-3-acetic acid, a molecule of interest in pharmaceutical research and drug development. The synthetic strategy is d...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 5-butoxybiphenyl-3-acetic acid, a molecule of interest in pharmaceutical research and drug development. The synthetic strategy is designed for robustness and scalability, focusing on common laboratory techniques and readily available precursors. This document will not only outline the "how" but also the "why," providing insights into the rationale behind the chosen synthetic route and experimental conditions, ensuring both scientific integrity and practical applicability for researchers.

Introduction

Biphenyl derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities. The structural motif of 5-butoxybiphenyl-3-acetic acid, featuring a lipophilic butoxy group and an acidic acetic acid moiety on a biphenyl scaffold, presents a compelling profile for investigation as a potential therapeutic agent. This guide details a reliable synthetic pathway, commencing with commercially available precursors and proceeding through a logical sequence of reactions to afford the target compound.

Synthetic Strategy Overview

The synthesis of 5-butoxybiphenyl-3-acetic acid is approached in a convergent manner, centered around the formation of the key biphenyl bond via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The overall workflow can be visualized as follows:

Synthesis_Workflow A Step 1: Esterification B Step 2: Williamson Ether Synthesis A->B Methyl 2-(3-bromo-5-hydroxyphenyl)acetate C Step 3: Suzuki-Miyaura Coupling B->C Methyl 2-(3-bromo-5-butoxyphenyl)acetate D Step 4: Ester Hydrolysis C->D Methyl 5-butoxybiphenyl-3-acetate E Final Product D->E 5-butoxybiphenyl-3-acetic acid

Caption: Overall synthetic workflow for 5-butoxybiphenyl-3-acetic acid.

Part 1: Preparation of Key Precursors

Step 1: Esterification of 3-Bromo-5-hydroxyphenylacetic acid

The initial step involves the protection of the carboxylic acid functionality of 3-bromo-5-hydroxyphenylacetic acid as a methyl ester. This is crucial to prevent side reactions in the subsequent Suzuki coupling step, where the acidic proton could interfere with the basic conditions. Fischer esterification is a classic and effective method for this transformation.

Protocol 1: Synthesis of Methyl 2-(3-bromo-5-hydroxyphenyl)acetate

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
3-Bromo-5-hydroxyphenylacetic acid233.0410.0 g42.9
Methanol32.04100 mL-
Sulfuric Acid (conc.)98.081 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromo-5-hydroxyphenylacetic acid (10.0 g, 42.9 mmol) and methanol (100 mL).

  • Stir the mixture to dissolve the solid.

  • Carefully add concentrated sulfuric acid (1 mL) dropwise to the solution.

  • Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (150 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford methyl 2-(3-bromo-5-hydroxyphenyl)acetate as a pure solid.

Step 2: Williamson Ether Synthesis for Butylation

With the carboxylic acid protected, the next step is the introduction of the butoxy group via a Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, in this case, 1-bromobutane.

Protocol 2: Synthesis of Methyl 2-(3-bromo-5-butoxyphenyl)acetate

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
Methyl 2-(3-bromo-5-hydroxyphenyl)acetate247.0710.0 g40.5
1-Bromobutane137.026.65 g (5.2 mL)48.6
Potassium Carbonate (K₂CO₃)138.218.39 g60.7
Acetone58.08150 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 2-(3-bromo-5-hydroxyphenyl)acetate (10.0 g, 40.5 mmol), potassium carbonate (8.39 g, 60.7 mmol), and acetone (150 mL).

  • Stir the suspension vigorously.

  • Add 1-bromobutane (5.2 mL, 48.6 mmol) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and filter off the solid potassium carbonate.

  • Wash the solid with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify by column chromatography (silica gel, hexane/ethyl acetate) to obtain methyl 2-(3-bromo-5-butoxyphenyl)acetate.

Part 2: Core Synthesis via Suzuki-Miyaura Coupling

The heart of this synthesis is the construction of the biphenyl core. The Suzuki-Miyaura reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound.[1][2] In this case, we will couple the synthesized aryl bromide with phenylboronic acid.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Synthesis of Methyl 5-butoxybiphenyl-3-acetate

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
Methyl 2-(3-bromo-5-butoxyphenyl)acetate303.1810.0 g33.0
Phenylboronic Acid121.934.85 g39.6
Tetrakis(triphenylphosphine)palladium(0)1155.561.14 g0.99 (3 mol%)
Sodium Carbonate (Na₂CO₃)105.996.99 g66.0
Toluene92.14100 mL-
Ethanol46.0725 mL-
Water18.0225 mL-

Procedure:

  • In a 250 mL three-neck flask equipped with a condenser, magnetic stirrer, and a nitrogen inlet, add methyl 2-(3-bromo-5-butoxyphenyl)acetate (10.0 g, 33.0 mmol), phenylboronic acid (4.85 g, 39.6 mmol), and sodium carbonate (6.99 g, 66.0 mmol).

  • Add the solvent mixture of toluene (100 mL), ethanol (25 mL), and water (25 mL).

  • Degas the mixture by bubbling nitrogen through it for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (1.14 g, 0.99 mmol) to the reaction mixture.

  • Heat the mixture to reflux (around 85-90°C) under a nitrogen atmosphere for 12-16 hours, or until TLC analysis indicates complete consumption of the starting aryl bromide.

  • Cool the reaction mixture to room temperature.

  • Add water (50 mL) and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to afford methyl 5-butoxybiphenyl-3-acetate.

Part 3: Final Deprotection and Product Isolation

The final step in the synthesis is the hydrolysis of the methyl ester to the desired carboxylic acid. Basic hydrolysis, or saponification, is a reliable method for this transformation.[3][4]

Protocol 4: Synthesis of 5-butoxybiphenyl-3-acetic acid

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
Methyl 5-butoxybiphenyl-3-acetate302.388.0 g26.5
Sodium Hydroxide (NaOH)40.002.12 g53.0
Methanol32.0480 mL-
Water18.0220 mL-
Hydrochloric Acid (1M)36.46As needed-

Procedure:

  • Dissolve methyl 5-butoxybiphenyl-3-acetate (8.0 g, 26.5 mmol) in a mixture of methanol (80 mL) and water (20 mL) in a 250 mL round-bottom flask.

  • Add sodium hydroxide (2.12 g, 53.0 mmol) to the solution.

  • Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.

  • Once the starting material is consumed, remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of 1M hydrochloric acid. A white precipitate should form.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude 5-butoxybiphenyl-3-acetic acid.

  • The crude product can be recrystallized from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain the final product in high purity.

Characterization

The identity and purity of the final product, 5-butoxybiphenyl-3-acetic acid (C₁₈H₂₀O₃, MW: 284.35 g/mol ), should be confirmed by standard analytical techniques, including:

  • ¹H NMR: To confirm the proton environment of the molecule.

  • ¹³C NMR: To confirm the carbon skeleton.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

Conclusion

This guide provides a comprehensive and detailed protocol for the synthesis of 5-butoxybiphenyl-3-acetic acid. By following these step-by-step instructions and understanding the underlying chemical principles, researchers can reliably produce this compound for further investigation in drug discovery and development programs. The described methods are robust and utilize common laboratory practices, making them accessible to a wide range of synthetic chemists.

References

  • Maldonado-Ortega, U., et al. (2021). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Publicación Semestral Pädi, 8(16), 119–125.
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
  • PubChem. (n.d.). 5-butoxy-(1,1'-biphenyl)-3-acetic acid.
  • DiVA. (n.d.). Suzuki reactions in novel liquids.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Arora, P. (2011). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 23(3), 1041-1043.
  • ChemHelp ASAP. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube.
  • Hao, W., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
  • Sharma, A., et al. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 10, S1537-S1555.
  • ResearchGate. (n.d.). Suzuki cross-coupling of p-bromoacetophenone (5) with phenylboronic acid (6)
  • Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • MDPI. (2024). Synthesis of 2-[(3,4,5-Triphenyl)
  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • AIR Unimi. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.
  • IP.com. (n.d.). Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide.
  • Benchchem. (n.d.).
  • ScienceDirect. (2001). Synthesis of pure methyl [(2S,3R,αR)-1-(3-bromo-4-methoxyphenyl)-3-(α-acetoxy)
  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION FOR Bi(OTf)
  • ResearchGate. (2024). Synthesis of 2-[(3,4,5-Triphenyl)

Sources

Method

Reagents and conditions for synthesizing (1,1'-Biphenyl)-3-acetic acid, 5-butoxy-

Application Note: High-Purity Synthesis of (1,1'-Biphenyl)-3-acetic acid, 5-butoxy- Executive Summary (1,1'-Biphenyl)-3-acetic acid, 5-butoxy- is a specialized structural motif often found in medicinal chemistry programs...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of (1,1'-Biphenyl)-3-acetic acid, 5-butoxy-

Executive Summary

(1,1'-Biphenyl)-3-acetic acid, 5-butoxy- is a specialized structural motif often found in medicinal chemistry programs targeting metabolic receptors (e.g., GPR40 agonists) or inflammatory pathways (NSAID derivatives).[1] Its structure features a biphenyl core with a specific 1,3,5-substitution pattern on the primary ring: a lipophilic butyl ether, a polar acetic acid tail, and the phenyl ring itself.

This guide provides a robust, scalable synthetic protocol. Unlike commodity chemical synthesis, this route prioritizes regiochemical fidelity and functional group tolerance . We utilize a convergent strategy starting from commercially available methyl 3,5-dihydroxybenzoate , employing a Suzuki-Miyaura coupling to build the biphenyl core and a classical homologation sequence to install the acetic acid moiety.[1] This avoids the regioselectivity issues inherent in electrophilic aromatic substitution on pre-formed biphenyls.[1]

Retrosynthetic Analysis

The strategic disconnection relies on assembling the biphenyl core before extending the acetic acid side chain.[1] The 3,5-disubstituted benzoic acid scaffold serves as the perfect template.[1]

Key Disconnections:

  • C-C Bond Formation (Biphenyl): Constructed via Suzuki-Miyaura coupling of a phenylboronic acid and an aryl triflate.[1]

  • Side Chain Homologation: The acetic acid (

    
    ) is generated from a benzoic ester (
    
    
    
    ) via reduction, activation, and cyanation/hydrolysis.[1]
  • Etherification: The butoxy group is installed early via Williamson ether synthesis to leverage the nucleophilicity of the phenol.[1]

Retrosynthesis Target (1,1'-Biphenyl)-3-acetic acid, 5-butoxy- Nitrile Intermediate 4: Biphenyl Acetonitrile Nitrile->Target Hydrolysis Alcohol Intermediate 3: Biphenyl Methanol Alcohol->Nitrile Cyanation BiarylEster Intermediate 2: Biphenyl Ester BiarylEster->Alcohol Reduction Triflate Intermediate 1: Aryl Triflate Triflate->BiarylEster Suzuki Coupling Start Methyl 3,5-dihydroxybenzoate Start->Triflate 1. Etherification 2. Triflation BuBr n-Butyl Bromide BuBr->Triflate PhBA Phenylboronic Acid PhBA->BiarylEster

Figure 1: Retrosynthetic tree illustrating the convergent route from methyl 3,5-dihydroxybenzoate.[1]

Detailed Experimental Protocol

Phase 1: Scaffold Construction

Step 1: Mono-Alkylation (Williamson Ether Synthesis) Objective: Selectively alkylate one hydroxyl group of the resorcinol derivative.[1] Reaction: Methyl 3,5-dihydroxybenzoate +


-BuBr 

Methyl 3-butoxy-5-hydroxybenzoate.[1]
  • Dissolution: Dissolve methyl 3,5-dihydroxybenzoate (10.0 g, 59.5 mmol) in anhydrous DMF (100 mL) under nitrogen.

  • Base Addition: Add Potassium Carbonate (

    
    , 8.2 g, 59.5 mmol, 1.0 eq). Note: Using stoichiometric base helps limit dialkylation.
    
  • Alkylation: Add

    
    -Butyl bromide (6.4 mL, 59.5 mmol, 1.0 eq) dropwise.
    
  • Conditions: Stir at 60°C for 12 hours.

  • Workup: Dilute with water (300 mL), extract with EtOAc (3x). Wash organics with brine.[1][2]

  • Purification: Flash column chromatography (Hexane/EtOAc).

    • Target: Mono-ether (Major product).[1]

    • By-products: Di-ether (High Rf), Starting material (Low Rf).[1]

    • Yield Expectation: 45-55% (due to statistical distribution).[1]

Step 2: Activation (Triflation) Objective: Convert the remaining phenol into a reactive electrophile for coupling.[1] Reaction: Ar-OH +


 Ar-OTf.[1]
  • Setup: Dissolve the mono-ether (5.0 g, 22.3 mmol) in dry DCM (50 mL) and Pyridine (3.6 mL, 44.6 mmol). Cool to 0°C.[1]

  • Addition: Add Triflic Anhydride (

    
    , 4.5 mL, 26.7 mmol) dropwise over 20 mins. Caution: Exothermic.
    
  • Completion: Warm to RT and stir for 2 hours.

  • Workup: Wash with 1M HCl (to remove pyridine), then saturated

    
    . Dry over 
    
    
    
    .
  • Yield: Quantitative (>90%). The product is usually pure enough for the next step.[1]

Step 3: Biphenyl Formation (Suzuki-Miyaura Coupling) Objective: Install the phenyl ring.[1][3][4] Reaction: Ar-OTf +


 Biaryl Core.[1]
  • Reagents: Combine the Triflate (5.0 g, 14.0 mmol), Phenylboronic acid (2.05 g, 16.8 mmol), and

    
     (3.8 g, 28.0 mmol).
    
  • Solvent: Add Toluene (60 mL), Ethanol (15 mL), and Water (15 mL). Degas with Argon for 15 mins.

  • Catalyst: Add

    
     (800 mg, 5 mol%).
    
  • Reflux: Heat to 90°C for 6–12 hours.

  • Workup: Filter through Celite. Extract filtrate with EtOAc.[1][2]

  • Purification: Silica gel chromatography.

    • Product: Methyl 5-butoxy-[1,1'-biphenyl]-3-carboxylate.[1]

    • Yield: 80–90%.[1]

Phase 2: Side Chain Homologation

Step 4: Reduction to Alcohol Reaction: Ar-COOMe


 Ar-CH

OH.[1]
  • Setup: Suspend

    
     (1.2 eq) in dry THF at 0°C.
    
  • Addition: Add solution of the Biphenyl Ester in THF dropwise.

  • Quench: Fieser workup (

    
     mL 
    
    
    
    ,
    
    
    mL 15% NaOH,
    
    
    mL
    
    
    ).
  • Result: (5-butoxy-[1,1'-biphenyl]-3-yl)methanol.[1]

Step 5: Conversion to Nitrile Reaction: Ar-CH


OH 

Ar-CH

Cl

Ar-CH

CN.[1]
  • Chlorination: Treat the alcohol with Thionyl Chloride (

    
    , 1.5 eq) in DCM at 0°C to RT (2 hrs). Evaporate volatiles to get the crude benzyl chloride.[1]
    
  • Cyanation: Dissolve the crude chloride in DMSO. Add Sodium Cyanide (

    
    , 1.5 eq).[1] Safety: Use a fume hood and cyanide antidote kit.
    
  • Conditions: Stir at 40°C for 4 hours.

  • Workup: Dilute with water, extract with Ether.

    • Product: 2-(5-butoxy-[1,1'-biphenyl]-3-yl)acetonitrile.[1]

Step 6: Hydrolysis to Target Acid Reaction: Ar-CH


CN 

Ar-CH

COOH.[1]
  • Mixture: Suspend the nitrile in Ethanol (20 mL) and 6M NaOH (10 mL).

  • Reflux: Heat to reflux for 12 hours. Ammonia gas will evolve.[1]

  • Isolation: Evaporate ethanol. Acidify the aqueous residue with 6M HCl to pH 2.[1]

  • Precipitation: The product, (1,1'-Biphenyl)-3-acetic acid, 5-butoxy- , will precipitate as a white solid.[1]

  • Recrystallization: Recrystallize from Ethanol/Water or Toluene/Hexane.[1]

Process Visualization

Workflow cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Homologation S1 Alkylation (BuBr, K2CO3) S2 Triflation (Tf2O, Py) S1->S2 S3 Suzuki Coupling (PhB(OH)2, Pd) S2->S3 S4 Reduction (LiAlH4) S3->S4 S5 Cyanation (SOCl2 -> NaCN) S4->S5 S6 Hydrolysis (NaOH, Reflux) S5->S6 End (1,1'-Biphenyl)-3-acetic acid, 5-butoxy- S6->End Start Methyl 3,5-dihydroxybenzoate Start->S1

Figure 2: Step-by-step reaction workflow.

Critical Parameters & Troubleshooting

ParameterSpecificationWhy it Matters
Stoichiometry (Step 1) 1.0 eq Alkyl HalideExcess halide leads to 3,5-dibutoxybenzoate (dead end).[1] Separation is required.[1][2][3][5]
Pd Catalyst (Step 3)

or

Triflate coupling is facile; however, oxygen sensitivity requires thorough degassing.[1]
Cyanide Safety (Step 5) pH > 10 in wasteEnsure all cyanide waste is quenched with bleach (hypochlorite) before disposal.[1]
Hydrolysis (Step 6) Complete RefluxPartial hydrolysis yields the amide.[1] Ensure reaction runs until TLC shows no intermediate.

References

  • Suzuki-Miyaura Coupling on Aryl Triflates

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1]

  • Williamson Ether Synthesis on Resorcinol Derivatives

    • Dods, J. N., et al. (2012). Synthesis of 3,5-Disubstituted Benzoic Acids. Journal of Organic Chemistry, 77(4), 1820-1827.[1]

  • Homologation via Nitrile (General Protocol)

    • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical, 1989. (Standard protocol for Benzyl Chloride -> Nitrile -> Acid).[1]

  • Biphenyl Acetic Acid Derivatives in Med Chem

    • Takeda Pharmaceutical Co. (2008).[1] Patent WO2008001931: Fused cyclic compounds having GPR40 receptor agonist activity.[1] (Describes similar biphenyl-acetic acid scaffolds). Link[1]

Disclaimer: This protocol involves hazardous chemicals (Cyanides, Triflic Anhydride).[1] All procedures must be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Application

Scalable synthesis routes for 5-butoxybiphenyl-3-acetic acid

An In-Depth Guide to the Scalable Synthesis of 5-Butoxybiphenyl-3-acetic Acid Introduction 5-Butoxybiphenyl-3-acetic acid is a biphenylacetic acid derivative, a class of compounds recognized for their diverse pharmacolog...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Scalable Synthesis of 5-Butoxybiphenyl-3-acetic Acid

Introduction

5-Butoxybiphenyl-3-acetic acid is a biphenylacetic acid derivative, a class of compounds recognized for their diverse pharmacological activities. As intermediates in drug discovery and materials science, the efficient and scalable synthesis of such molecules is of paramount importance. This application note provides a detailed guide to a robust and scalable synthetic route for 5-butoxybiphenyl-3-acetic acid, designed for researchers, chemists, and drug development professionals. We will delve into the strategic choices behind the synthesis, provide a detailed, step-by-step protocol, and discuss the critical parameters for successful scale-up. The primary route detailed herein leverages the power and versatility of the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology renowned for its reliability in constructing biaryl systems.[1][2]

Retrosynthetic Analysis and Strategic Approach

The molecular architecture of 5-butoxybiphenyl-3-acetic acid allows for several strategic disconnections. A logical retrosynthetic analysis points to two primary strategies for constructing the biphenyl core and installing the acetic acid side chain.

G cluster_A Strategy A: Late-Stage Biaryl Formation cluster_B Strategy B: Early-Stage Biaryl Formation Target 5-Butoxybiphenyl-3-acetic Acid A_Key Key Disconnection: Biphenyl C-C Bond Target->A_Key Suzuki Coupling B_Key Key Disconnection: Acetic Acid Side Chain Target->B_Key Side-chain Installation A_SM1 (3-Bromo-5-butoxyphenyl)acetic Acid A_Key->A_SM1 A_SM2 Phenylboronic Acid A_Key->A_SM2 B_SM1 3-Bromo-5-butoxybiphenyl B_Key->B_SM1 B_SM2 Acetic Acid Synthon (e.g., Reformatsky reagent) B_Key->B_SM2

Caption: Retrosynthetic analysis of 5-butoxybiphenyl-3-acetic acid.

  • Strategy A (Late-Stage Biaryl Formation): This approach involves forming the central biphenyl bond as a late-stage transformation. It utilizes a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a functionalized phenylacetic acid derivative and a corresponding arylboronic acid.[3][4] This strategy is often preferred for its high functional group tolerance and excellent scalability.

  • Strategy B (Early-Stage Biaryl Formation): This alternative involves first constructing the 5-butoxybiphenyl core and subsequently introducing the acetic acid moiety. While feasible, this can involve more steps or require harsher conditions for side-chain installation, making it potentially less efficient for scalable synthesis.

This guide will focus on Strategy A , which represents the most direct, high-yielding, and industrially applicable approach for the target molecule.

Recommended Scalable Synthesis Route: Suzuki-Miyaura Coupling

The recommended two-step synthesis begins with the commercially available 3-bromo-5-hydroxyphenylacetic acid. The first step is a standard Williamson ether synthesis to install the butoxy group, followed by a robust Suzuki-Miyaura cross-coupling to form the biphenyl linkage.

Step 1: Synthesis of (3-Bromo-5-butoxyphenyl)acetic Acid

This step involves the O-alkylation of the phenolic hydroxyl group with an appropriate butylating agent. The use of a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) is highly recommended for scalability, as it facilitates the reaction between the aqueous base and the organic substrate, often leading to cleaner reactions and easier workups.

Step 2: Suzuki-Miyaura Coupling to form 5-Butoxybiphenyl-3-acetic Acid

The core of the synthesis is the palladium-catalyzed cross-coupling of the synthesized (3-bromo-5-butoxyphenyl)acetic acid with phenylboronic acid.[1] This reaction is one of the most powerful and versatile methods for constructing C(sp²)–C(sp²) bonds.[2] The choice of catalyst, base, and solvent system is critical for achieving high yield and purity on a large scale.

G SM 3-Bromo-5-hydroxyphenylacetic Acid Step1_Reagents 1-Bromobutane K₂CO₃, TBAB DMF, 80 °C Intermediate (3-Bromo-5-butoxyphenyl)acetic Acid Workup1 Step 1: Workup - Dilute with H₂O - Acidify with HCl - Extract with EtOAc - Dry & Concentrate Intermediate->Workup1 FinalProduct 5-Butoxybiphenyl-3-acetic Acid Workup2 Step 2: Workup & Purification - Acidify & Extract - Column Chromatography - Recrystallization FinalProduct->Workup2 Step1_Reagents->Intermediate Step 1: Williamson Ether Synthesis Step2_Reagents Phenylboronic Acid Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 90 °C Step2_Reagents->FinalProduct Step 2: Suzuki-Miyaura Coupling

Caption: Workflow for the scalable synthesis of 5-butoxybiphenyl-3-acetic acid.

Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory setting. Appropriate personal protective equipment (PPE) should be worn at all times.

Protocol 1: Synthesis of (3-Bromo-5-butoxyphenyl)acetic Acid

Materials:

  • 3-Bromo-5-hydroxyphenylacetic acid

  • 1-Bromobutane

  • Potassium carbonate (K₂CO₃), anhydrous

  • Tetrabutylammonium bromide (TBAB)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hydrochloric acid (HCl), 2M solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add 3-bromo-5-hydroxyphenylacetic acid (1.0 eq), potassium carbonate (2.5 eq), and tetrabutylammonium bromide (0.1 eq).

  • Add anhydrous DMF to create a solution with a concentration of approximately 0.5 M with respect to the starting acid.

  • Begin stirring and add 1-bromobutane (1.2 eq) to the mixture.

  • Heat the reaction mixture to 80 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into a beaker containing ice water (approx. 5 volumes of the DMF used).

  • Acidify the aqueous mixture to pH 2-3 by the slow addition of 2M HCl. A precipitate should form.

  • Extract the product into ethyl acetate (3 x 3 volumes).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product is often of sufficient purity for the next step but can be further purified by recrystallization from a suitable solvent system like hexanes/ethyl acetate if necessary.

Protocol 2: Synthesis of 5-Butoxybiphenyl-3-acetic Acid

Materials:

  • (3-Bromo-5-butoxyphenyl)acetic acid

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Hydrochloric acid (HCl), 2M solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine (3-bromo-5-butoxyphenyl)acetic acid (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Add a 4:1 mixture of 1,4-dioxane and water to achieve a concentration of ~0.2 M.

  • Bubble argon or nitrogen gas through the solution for 20-30 minutes to degas the mixture.

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq), to the degassed mixture.

  • Heat the reaction to 90 °C under an inert atmosphere and maintain for 8-12 hours. Monitor the reaction's completion via TLC or LC-MS.[5]

  • After cooling to room temperature, dilute the mixture with water and acidify to pH 2-3 with 2M HCl.

  • Extract the product with ethyl acetate (3 x 3 volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude material should be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[6]

  • The purified fractions can be combined and concentrated. Final purification is achieved by recrystallization from a suitable solvent (e.g., ethanol/water or heptane/ethyl acetate) to yield 5-butoxybiphenyl-3-acetic acid as a crystalline solid.

Data Summary and Yields

The following table summarizes typical reaction parameters and expected outcomes for the described synthesis.

ParameterStep 1: EtherificationStep 2: Suzuki Coupling
Starting Material 3-Bromo-5-hydroxyphenylacetic acid(3-Bromo-5-butoxyphenyl)acetic acid
Key Reagents 1-Bromobutane, K₂CO₃, TBABPhenylboronic acid, Pd(PPh₃)₄, K₂CO₃
Solvent DMF1,4-Dioxane / Water (4:1)
Temperature 80 °C90 °C
Reaction Time 4 - 6 hours8 - 12 hours
Typical Yield 85 - 95%75 - 90%
Purity (Post-Workup) >90%>85% (Crude)
Final Purity >98% (After optional recrystallization)>99% (After chromatography & recrystallization)

Causality and Field-Proven Insights

  • Choice of Base and PTC in Step 1: Potassium carbonate is a cost-effective and moderately strong base suitable for deprotonating the phenol without hydrolyzing the ester (if an ester starting material were used). The addition of TBAB is crucial for scalability, as it enhances the reaction rate and allows for lower reaction temperatures by efficiently transferring the phenoxide anion into the organic phase.

  • Anhydrous Conditions: While the Suzuki coupling itself uses an aqueous solvent system, the initial setup and handling of the palladium catalyst and phosphine ligands should be done with care to minimize oxidation, which can deactivate the catalyst.[7]

  • Catalyst Selection in Step 2: Pd(PPh₃)₄ is a reliable and commercially available catalyst for this type of coupling.[5] For large-scale synthesis, other palladium sources like Pd(OAc)₂ with added phosphine ligands (e.g., SPhos, XPhos) can also be highly effective and may require lower catalyst loadings.

  • Purification Strategy: The final purification involves a two-pronged approach. Column chromatography effectively removes the bulk of impurities, including residual starting materials and catalyst byproducts.[8] Subsequent recrystallization is essential for achieving the high purity (>99%) typically required for pharmaceutical applications, as it efficiently removes closely related impurities and provides a stable crystalline product.

References

  • Grignard Reaction. (n.d.). Chem 355 Jasperse.
  • An In-depth Technical Guide to the Synthesis of 3-biphenyl-4'-fluoro-acetic acid. (2025). Benchchem.
  • Mechanism for synthesis of biphenyl from Grignard reagent and bromobenzene. (2020, June 12). Quora.
  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010, November 10).
  • Grignard Reaction Experiment Part 1, Prelab. (2020, October 26). YouTube.
  • Homocoupling of a Grignard Reagent toward the Synthesis of 2,2′-Bis(trifluoromethyl)-4,4. (2021, October 19).
  • Experiment 12: Grignard Synthesis of Triphenylmethanol. (n.d.). ResearchGate.
  • Suzuki reaction. (n.d.). Wikipedia.
  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2013, May 1).
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023, June 16). RSC Publishing.
  • Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. (2003, July 26). ACS Publications.
  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. (2025, January 28). Asian Journal of Green Chemistry.
  • Synthesis of biphenyl acetic acids. (2022, August). ResearchGate.
  • Methods for Purification of Commonly Used Solvents. (2018, August 29). Alfa Chemistry.
  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. (2024, June 20). MDPI.
  • Method for the preparation of biphenyl derivatives. (n.d.). Google Patents.
  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. (n.d.). Inventiva Pharma.
  • Extraction Techniques for Isolation, Purification and Preconcentration of Bisphenols and Alkylphenols from Environmental and Food Samples. (n.d.). ARC Journals.
  • GUIDE FOR CHEMICAL SYNTHESIS & PURIFICATION. (n.d.). Obrnuta faza.

Sources

Method

Application Notes and Protocols for the Functionalization of (1,1'-Biphenyl)-3-acetic acid, 5-butoxy- in Ligand Design

Introduction: The Biphenyl Scaffold as a Privileged Structure in Drug Discovery The biphenyl moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a mu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Biphenyl Scaffold as a Privileged Structure in Drug Discovery

The biphenyl moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets.[1] Its rigid, yet conformationally flexible nature allows for the precise spatial orientation of functional groups, making it an ideal scaffold for designing ligands with high affinity and selectivity. The specific molecule, (1,1'-Biphenyl)-3-acetic acid, 5-butoxy-, offers three strategic points for chemical modification: the carboxylic acid, the butoxy ether, and the biphenyl ring system itself. This application note provides a comprehensive guide for the strategic functionalization of this versatile scaffold, enabling researchers to generate diverse libraries of compounds for screening in drug discovery programs. We will delve into detailed, field-proven protocols for the derivatization of the carboxylic acid and butoxy groups, offering insights into the rationale behind experimental choices and robust methods for characterization.

Part 1: Functionalization of the Carboxylic Acid Moiety via Amide Coupling

The carboxylic acid group is a primary site for modification, most commonly through the formation of amide bonds. Amide coupling is a cornerstone of medicinal chemistry, allowing for the introduction of a vast array of chemical functionalities by coupling the carboxylic acid with a diverse selection of primary and secondary amines.[2] This strategy is pivotal for exploring the chemical space around a pharmacophore and optimizing ligand-receptor interactions.

Rationale for Amide Coupling in Ligand Design:

The introduction of an amide bond can significantly influence a molecule's properties:

  • Hydrogen Bonding: The N-H and C=O groups of the amide can act as hydrogen bond donors and acceptors, respectively, forming crucial interactions with biological targets.

  • Modulation of Physicochemical Properties: The nature of the coupled amine can be varied to fine-tune solubility, lipophilicity (LogP), and metabolic stability.

  • Introduction of Pharmacophoric Features: The amine component can carry additional functional groups, such as rings, hydrogen bond donors/acceptors, or charged groups, to probe for further interactions with a target protein.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) as coupling agents. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an active ester, which is less prone to racemization and side reactions, and efficiently reacts with the amine.[3]

Materials:

  • (1,1'-Biphenyl)-3-acetic acid, 5-butoxy-

  • Amine of choice (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Experimental Procedure:

  • To a solution of (1,1'-Biphenyl)-3-acetic acid, 5-butoxy- (1.0 eq.) in anhydrous DCM or DMF (0.1-0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the amine of choice (1.0-1.2 eq.).

  • Add HOBt (1.2 eq.) and DIPEA (2.0-3.0 eq.) to the reaction mixture.

  • Add EDC-HCl (1.2 eq.) portion-wise over 10-15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash successively with saturated aqueous sodium bicarbonate solution (2x), water (2x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the desired amide derivative.

ReagentStoichiometry (eq.)Purpose
(1,1'-Biphenyl)-3-acetic acid, 5-butoxy-1.0Starting material
Amine1.0 - 1.2To form the amide bond
EDC-HCl1.2Carbodiimide coupling agent, activates the carboxylic acid
HOBt1.2Additive to suppress racemization and improve coupling efficiency by forming an active ester
DIPEA or TEA2.0 - 3.0Non-nucleophilic base to neutralize the EDC hydrochloride and facilitate the reaction
Anhydrous DCM or DMF-Reaction solvent

Table 1: Reagent Stoichiometry for EDC/HOBt Mediated Amide Coupling

Protocol 2: HATU Mediated Amide Coupling

For sterically hindered amines or acids, or when racemization is a significant concern, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a superior coupling reagent.[4] HATU forms a highly reactive OAt-active ester, leading to faster reaction times and higher yields, especially for challenging substrates.[5]

Materials:

  • (1,1'-Biphenyl)-3-acetic acid, 5-butoxy-

  • Amine of choice

  • HATU

  • DIPEA or TEA

  • Anhydrous DMF

Experimental Procedure:

  • In a dry reaction vessel under an inert atmosphere, dissolve (1,1'-Biphenyl)-3-acetic acid, 5-butoxy- (1.0 eq.) in anhydrous DMF (0.1-0.2 M).

  • Add DIPEA (2.0-3.0 eq.) to the solution and stir for 5-10 minutes at room temperature.

  • Add HATU (1.1 eq.) to the reaction mixture and stir for another 10-15 minutes to pre-activate the carboxylic acid.

  • Add the amine of choice (1.0-1.2 eq.) to the reaction mixture.

  • Stir at room temperature for 2-12 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous lithium chloride solution (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

ReagentStoichiometry (eq.)Purpose
(1,1'-Biphenyl)-3-acetic acid, 5-butoxy-1.0Starting material
Amine1.0 - 1.2To form the amide bond
HATU1.1Highly efficient coupling reagent for challenging substrates
DIPEA or TEA2.0 - 3.0Non-nucleophilic base to facilitate the reaction
Anhydrous DMF-Reaction solvent

Table 2: Reagent Stoichiometry for HATU Mediated Amide Coupling

Amide_Coupling_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation cluster_workup Workup & Purification Biphenyl_Acid (1,1'-Biphenyl)-3-acetic acid, 5-butoxy- Coupling_Reagent EDC/HOBt or HATU Biphenyl_Acid->Coupling_Reagent Base (DIPEA) Activated_Intermediate O-acylisourea or OAt-active ester Coupling_Reagent->Activated_Intermediate Amine Primary or Secondary Amine Activated_Intermediate->Amine Nucleophilic Attack Amide_Product Amide Derivative Amine->Amide_Product Workup Aqueous Workup Amide_Product->Workup Purification Column Chromatography Workup->Purification Final_Product Pure Amide Derivative Purification->Final_Product

Figure 1: General workflow for amide coupling functionalization.

Part 2: Functionalization of the Butoxy Group

The 5-butoxy group provides a second handle for diversification. Cleavage of the ether bond to reveal a phenolic hydroxyl group opens up a plethora of subsequent functionalization possibilities, including O-alkylation, O-acylation, and the formation of sulfonate esters.[6]

Rationale for Ether Cleavage and Derivatization:
  • Introduction of a Phenolic Hydroxyl Group: The resulting phenol is a key pharmacophoric feature in many drugs, acting as a hydrogen bond donor and/or acceptor.

  • Modulation of Electronic Properties: The electronic nature of the biphenyl ring system can be altered by derivatizing the hydroxyl group.

  • Attachment of Linkers or Probes: The hydroxyl group can serve as an attachment point for linkers, fluorescent probes, or other reporter groups.

Protocol 3: Boron Tribromide (BBr₃) Mediated Ether Cleavage

Boron tribromide is a powerful Lewis acid that is highly effective for the cleavage of aryl ethers.[7] The reaction proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by nucleophilic attack of a bromide ion on the butyl group.[8]

Materials:

  • (1,1'-Biphenyl)-3-acetic acid, 5-butoxy- or its ester derivative

  • Boron tribromide (BBr₃) solution in DCM (e.g., 1 M)

  • Anhydrous Dichloromethane (DCM)

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate

Experimental Procedure:

  • Dissolve the starting material (1.0 eq.) in anhydrous DCM (0.1-0.2 M) and cool the solution to -78 °C (dry ice/acetone bath) under an inert atmosphere.

  • Slowly add a solution of BBr₃ in DCM (2.0-3.0 eq.) dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of methanol.

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude 5-hydroxy-(1,1'-biphenyl)-3-acetic acid derivative by column chromatography or recrystallization.

Note: The carboxylic acid may interfere with the BBr₃ reagent. It is often advisable to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to ether cleavage and deprotect it in a subsequent step if the free acid is desired.

ReagentStoichiometry (eq.)Purpose
(1,1'-Biphenyl)-3-acetic acid, 5-butoxy- (or ester)1.0Starting material
Boron tribromide (BBr₃)2.0 - 3.0Lewis acid for ether cleavage
Anhydrous DCM-Reaction solvent
Methanol-Quenching agent

Table 3: Reagent Stoichiometry for BBr₃ Mediated Ether Cleavage

Protocol 4: Derivatization of the Phenolic Hydroxyl Group (O-alkylation)

The newly formed phenolic hydroxyl group can be readily alkylated under basic conditions, for example, through a Williamson ether synthesis.[9]

Materials:

  • 5-Hydroxy-(1,1'-biphenyl)-3-acetic acid derivative

  • Alkyl halide (e.g., alkyl bromide or iodide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous Acetone or DMF

Experimental Procedure:

  • To a solution of the 5-hydroxy-(1,1'-biphenyl)-3-acetic acid derivative (1.0 eq.) in anhydrous acetone or DMF (0.1-0.2 M), add potassium carbonate (2.0-3.0 eq.).

  • Add the alkyl halide (1.1-1.5 eq.) and heat the reaction mixture to 50-80 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to afford the desired O-alkylated derivative.

Ether_Cleavage_Derivatization_Workflow Start (1,1'-Biphenyl)-3-acetic acid, 5-butoxy- Ether_Cleavage Ether Cleavage (BBr₃ in DCM) Start->Ether_Cleavage Phenol_Intermediate 5-Hydroxy-(1,1'-biphenyl)-3-acetic acid derivative Ether_Cleavage->Phenol_Intermediate Derivatization Derivatization of Phenolic -OH Phenol_Intermediate->Derivatization Final_Products O-alkylated, O-acylated, etc. Derivatives Derivatization->Final_Products

Figure 2: Workflow for functionalization via the butoxy group.

Part 3: Characterization of Functionalized Derivatives

Thorough characterization of all newly synthesized compounds is essential to confirm their identity, purity, and structure. A combination of spectroscopic and chromatographic techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum provide detailed information about the proton environment. ¹³C NMR confirms the carbon framework of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and determine the accurate mass of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial tool for assessing the purity of the final compounds. A standard protocol would involve a C18 reverse-phase column with a gradient elution of water and acetonitrile, often with a small amount of formic acid or trifluoroacetic acid as a modifier.[10]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of key functional groups, such as the amide C=O stretch (typically around 1650 cm⁻¹) or the hydroxyl O-H stretch (a broad peak around 3200-3600 cm⁻¹).

Conclusion

The protocols and strategies outlined in this application note provide a robust framework for the functionalization of (1,1'-Biphenyl)-3-acetic acid, 5-butoxy-. By systematically exploring the chemical space accessible through derivatization of the carboxylic acid and butoxy groups, researchers can generate diverse libraries of novel compounds. This versatile biphenyl scaffold holds significant promise for the development of new therapeutic agents, and the methodologies described herein offer a clear path for its exploitation in ligand design and drug discovery programs.

References

  • Westin, J. (n.d.). Cleavage of Ethers - Organic Chemistry. Jack Westin. Retrieved February 17, 2026, from [Link]

  • Lord, R. L., Korich, A. L., Kosak, T. M., & Conrad, H. A. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460–7467. [Link]

  • Qiao, F.-C., Wang, J.-Y., Sun, J., Li, C.-Z., & Zhou, M.-D. (2024). Distal-C–H Functionalization of Biphenyl Scaffolds Assisted by Easily Removable/Recyclable Aliphatic Nitrile Templates. The Journal of Organic Chemistry, 89(1), 534–545. [Link]

  • Lord, R. L., Korich, A. L., & Kosak, T. M. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr 3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34). [Link]

  • Reddy, T. R., & G, S. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(49), 152589. [Link]

  • Khullar, A. (2019). Studies and Synthesis of Substituted 4-Biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 31(2), 334-338.
  • SIELC Technologies. (2018, February 16). Separation of [1,1'-Biphenyl]-4-carboxylic acid on Newcrom R1 HPLC column. Retrieved February 17, 2026, from [Link]

  • Ali, H. A., Ismail, M. A., Fouda, A. E.-A. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19047–19088. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). Unlocking Chemical Potential: The Versatility of Biphenyl Derivatives and Their Applications. Retrieved February 17, 2026, from [Link]

  • Karlov, D. S., et al. (2020). Rational Development of Remote C-H Functionalization of Biphenyl: Experimental and Computational Studies. Angewandte Chemie International Edition, 59(12), 4747-4752. [Link]

  • Karaman, R. (2016, March 17). Easy Ether cleavage. ResearchGate. Retrieved February 17, 2026, from [Link]

  • Sousa e Silva, C., & Silva, P. J. (2013). BBr3-assisted cleavage of most ethers does not follow the commonly assumed mechanism. Chemistry – A European Journal, 19(34), 11339–11347. [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (n.d.). Selected methods for the cleavage of ethers. Retrieved February 17, 2026, from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved February 17, 2026, from [Link]

  • Guntuku, L., et al. (2009). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC. Tetrahedron Letters, 50(52), 7235-7238.
  • Longdom Publishing. (2022, November 16). Synthesis and Cleavage of Ethers. Retrieved February 17, 2026, from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved February 17, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved February 17, 2026, from [Link]

  • Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Retrieved February 17, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved February 17, 2026, from [Link]

  • Zhang, Y., et al. (2024). Discovery of Biphenyl Derivatives to Target Hsp70-Bim Protein-Protein Interaction in Chronic Myeloid Leukemia by Scaffold Hopping Strategy. Journal of Medicinal Chemistry, 67(14), 12068–12084. [Link]

  • Lopergolo, A., et al. (2024). Synthesis of C2 symmetric hydroxylated biphenyls by microwave-assisted oxidative coupling of natural phenols. RSC Advances, 14(31), 22170-22176.
  • Blacker, A. J., et al. (2000). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development, 4(4), 248–252. [Link]

  • Wang, Y., et al. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. European Journal of Medicinal Chemistry, 235, 114290. [Link]

  • ResearchGate. (n.d.). Synthesis of amide derivatives from different substituents of phenylacetic acids and amines using TiCp2Cl2 as catalyst. Retrieved February 17, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved February 17, 2026, from [Link]

  • Wang, Y., et al. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. European Journal of Medicinal Chemistry, 235, 114290.
  • MDPI. (2023, March 14). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Retrieved February 17, 2026, from [Link]

  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Retrieved February 17, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). Retrieved February 17, 2026, from [Link]

  • Angene. (n.d.). 5-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid | 35489-88-4. Retrieved February 17, 2026, from [Link]

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  • Jain, Z. J., Gide, P. S., & Kankate, R. S. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 10, S2051-S2066. [Link]

  • Google Patents. (n.d.). US6369271B1 - Process for preparing derivatives of biphenyl-2-carboxylic acid.
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Sources

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues with (1,1'-Biphenyl)-3-acetic acid, 5-butoxy-

Technical Support Center: (1,1'-Biphenyl)-3-acetic acid, 5-butoxy- Abstract: This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals encountering solubility...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (1,1'-Biphenyl)-3-acetic acid, 5-butoxy-

Abstract: This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals encountering solubility challenges with (1,1'-Biphenyl)-3-acetic acid, 5-butoxy-. The inherent lipophilicity of the biphenyl core combined with the acidic nature of the acetic acid moiety presents a classic solubility problem common to many drug candidates. This document outlines the physicochemical rationale behind these challenges and offers a series of systematic, evidence-based strategies for overcoming them. We will cover fundamental principles, frequently asked questions, and detailed experimental protocols to ensure successful formulation and application of this compound in your research.

Section 1: Understanding the Molecule: Physicochemical Profile

(1,1'-Biphenyl)-3-acetic acid, 5-butoxy- is a lipophilic weak acid. Its structure, dominated by a biphenyl core and a butoxy chain, results in poor aqueous solubility. The carboxylic acid group, however, provides a handle for pH-dependent solubility manipulation.

Table 1: Predicted Physicochemical Properties of (1,1'-Biphenyl)-3-acetic acid, 5-butoxy-

PropertyPredicted ValueImplication for Solubility
Molecular FormulaC18H20O3[1]-
Molecular Weight284.35 g/mol High molecular weight can negatively impact solubility.
XlogP4.2[1]A high logP value indicates high lipophilicity and poor water solubility.[2]
pKa (Acidic)~4-5 (Estimated)The compound is a weak acid; solubility will significantly increase at pH values above the pKa.[3][4]

Note: Experimental data for this specific compound is limited. The pKa is estimated based on the acetic acid moiety. The XlogP is a computationally predicted value.

Section 2: Frequently Asked Questions (FAQs)

Q1: My compound won't dissolve in aqueous buffers (like PBS) for my cell-based assay. What am I doing wrong?

A: This is the most common issue. The high lipophilicity (predicted XlogP of 4.2) means the compound is practically insoluble in neutral aqueous solutions.[1] Direct dissolution in buffers like PBS (pH ~7.4) will likely fail. You must first dissolve the compound in a small amount of a water-miscible organic solvent before diluting it into your aqueous medium.[5]

Q2: I'm seeing precipitation in my assay plate after adding my compound stock. Why is this happening?

A: This occurs when the final concentration of your compound in the assay medium exceeds its thermodynamic solubility limit, even with a small percentage of co-solvent. The organic solvent from your stock solution disperses, and the compound crashes out of the solution. Strategies to mitigate this include lowering the final concentration, increasing the percentage of co-solvent (if the assay tolerates it), or using more advanced formulation techniques like micellar solubilization with surfactants.[6][7]

Q3: Can I just sonicate my aqueous suspension to get it into solution?

A: While sonication can help break up solid aggregates and may transiently increase dissolution, it often creates a supersaturated and unstable solution or a fine dispersion rather than a true solution.[6] This can lead to precipitation over time and result in inconsistent and unreliable assay results.[7] It is not a recommended primary method for achieving solubilization.

Q4: What is the best organic solvent to use for my initial stock solution?

A: Dimethyl sulfoxide (DMSO) is the most common choice for preparing high-concentration stock solutions for biological assays due to its high solvating power and miscibility with water.[6] However, always check the tolerance of your specific assay for DMSO, as it can be toxic to some cells at concentrations as low as 0.1-1%.[6] Other options include ethanol or dimethylformamide (DMF).

Q5: How does pH affect the solubility of this compound?

A: As a carboxylic acid, the compound's solubility is highly pH-dependent.[3][8] At a pH below its pKa (estimated ~4-5), it exists predominantly in its neutral, un-ionized form, which is poorly water-soluble. As the pH increases above the pKa, the carboxylic acid group deprotonates to form a carboxylate salt, which is significantly more polar and water-soluble.[3][4] Therefore, increasing the pH of the aqueous medium can dramatically enhance solubility.

Section 3: Troubleshooting Guides & Experimental Protocols

Here we present a tiered approach to overcoming solubility issues, from simple to more advanced techniques.

Guide 1: The Co-Solvent Approach (For In Vitro Assays)

This is the most direct method for preparing working solutions for biological experiments. The principle is to use a water-miscible organic solvent to dissolve the compound, which is then diluted into the final aqueous assay medium.[9]

Protocol 1: Preparing a DMSO Stock and Working Solutions

  • Stock Solution Preparation (e.g., 10 mM in 100% DMSO):

    • Accurately weigh the required amount of (1,1'-Biphenyl)-3-acetic acid, 5-butoxy-. For 1 mL of a 10 mM stock, you need 2.84 mg.

    • Add the compound to a sterile microcentrifuge tube or vial.

    • Add the calculated volume of 100% DMSO (e.g., 1 mL).

    • Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist if needed. Store this stock solution at -20°C or -80°C.[6]

  • Working Solution Preparation:

    • Critical Step: Perform serial dilutions of your DMSO stock in DMSO to create intermediate stocks.

    • Add the final DMSO dilution directly to your assay medium. Do not dilute the stock in water or buffer first , as this increases the chance of precipitation.[6]

    • Ensure the final concentration of DMSO in your assay is low (typically <0.5%) and consistent across all wells, including vehicle controls.

Causality: DMSO disrupts the intermolecular forces between the lipophilic compound molecules, allowing them to be solvated. When this concentrated solution is diluted into a large volume of aqueous media, the DMSO disperses, and assay components like proteins can help stabilize the compound in solution.[6]

Guide 2: pH Adjustment Strategy

This method leverages the acidic nature of the molecule to increase aqueous solubility by converting it to its more soluble salt form.[10] This is particularly useful when preparing formulations where organic solvents are undesirable.

Protocol 2: pH-Modified Aqueous Solution

  • Determine Target pH: Choose a buffer with a pH at least 1-2 units above the compound's pKa (e.g., pH 7.0 or higher). A phosphate or Tris buffer is a common choice.

  • Initial Suspension: Suspend the weighed compound in the chosen buffer at the desired final concentration. It will likely not dissolve initially.

  • Titration: While stirring, slowly add a dilute basic solution (e.g., 0.1 M NaOH) dropwise.

  • Monitor pH and Clarity: Continuously monitor the pH of the suspension. As the pH rises above the pKa, the suspension should start to clarify as the compound dissolves to form the sodium salt.

  • Final Adjustment: Stop adding base once the solution is clear and the target pH is reached. If you overshoot the pH, you can back-titrate with a dilute acid (e.g., 0.1 M HCl), but this risks precipitation.

Causality: The Henderson-Hasselbalch equation governs the equilibrium between the un-ionized (R-COOH) and ionized (R-COO⁻) forms. By raising the pH, the equilibrium is shifted towards the much more water-soluble ionized form.[8]

Diagram 1: pH-Dependent Solubilization Workflow

G cluster_0 pH < pKa cluster_1 pH > pKa A Compound (R-COOH) (Poorly Soluble) B Compound (R-COO⁻) (Soluble Salt) A->B Add Base (e.g., NaOH) Increase pH B->A Add Acid (e.g., HCl) Decrease pH

Caption: Workflow showing pH's effect on solubility.

Guide 3: Advanced Solubilization with Excipients

When co-solvents or pH adjustment are insufficient or incompatible with the experimental system (e.g., for in vivo studies), formulation excipients can be used.

1. Surfactants (Micellar Solubilization)

Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles.[11][12] These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, increasing their apparent solubility in water.[13][14]

  • Common Examples: Polysorbates (Tween® 20, Tween® 80), Cremophor® EL.[11]

  • Application: Useful for both in vitro and in vivo formulations. Surfactants can improve drug stability and prevent precipitation upon dilution.[13][15]

2. Cyclodextrins (Inclusion Complexation)

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16][] They can encapsulate the lipophilic biphenyl portion of the compound, forming an "inclusion complex" where the outer surface of the complex is water-soluble.[18][19]

  • Common Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).[16][20]

  • Application: Widely used to improve the solubility, stability, and bioavailability of poorly soluble drugs in oral and parenteral formulations.[][18][21]

Protocol 3: Formulation with HP-β-Cyclodextrin

  • Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your desired aqueous buffer (e.g., water for injection or PBS) to make a stock solution (e.g., 20-40% w/v).

  • Add Compound: Slowly add the powdered (1,1'-Biphenyl)-3-acetic acid, 5-butoxy- to the cyclodextrin solution while stirring vigorously.

  • Equilibrate: Allow the mixture to stir for several hours (or overnight) at room temperature to facilitate the formation of the inclusion complex. Gentle heating can sometimes accelerate this process.

  • Clarify: The resulting solution should be clear. If any undissolved material remains, it can be removed by filtration through a 0.22 µm filter, and the concentration of the filtrate should be determined analytically (e.g., by HPLC-UV).

Diagram 2: Mechanism of Cyclodextrin Solubilization

G cluster_0 Before Complexation cluster_1 Inclusion Complex Compound Drug Molecule (Hydrophobic) Water Aqueous Environment CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Compound->CD Encapsulation Complex Soluble Complex Water->Complex Soluble in Water

Caption: Encapsulation by cyclodextrin enhances solubility.

Section 4: Summary and Recommendations

Effectively solubilizing (1,1'-Biphenyl)-3-acetic acid, 5-butoxy- requires a systematic approach tailored to your specific experimental needs.

Table 2: Comparison of Solubilization Strategies

MethodPrimary Use CaseAdvantagesDisadvantages
Co-Solvent (DMSO) In vitro screening, cell-based assaysSimple, fast, achieves high stock concentrationsPotential for solvent toxicity, risk of precipitation upon dilution.[6]
pH Adjustment Aqueous formulations without organic solventsAvoids organic solvents, can be cost-effectiveOnly effective for ionizable drugs, risk of precipitation if pH changes.[10]
Surfactants In vitro & in vivo formulationsHigh solubilization capacity, enhances stabilityPotential for biological interference or toxicity.[16]
Cyclodextrins Oral & parenteral formulationsLow toxicity, high solubilization efficiency, improves stabilityHigher cost, may alter drug release kinetics.[16][18]

Final Recommendation:

  • For initial in vitro screening , the co-solvent approach (Protocol 1) is the most practical starting point.

  • For applications requiring a pure aqueous system or for scaling up, pH adjustment (Protocol 2) should be explored.

  • For challenging formulations, especially for in vivo studies , cyclodextrins (Protocol 3) offer a robust and well-established solution for enhancing both solubility and bioavailability.

References

  • The Role of Surfactants in Solubilization of Poorly Soluble Drugs. (n.d.). Google AI.
  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (2023, June 16). Google AI.
  • The important role and application of surfactants in pharmaceutical formulations. (2025, April 18). Google AI.
  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (2020, December 26). Pharma Excipients.
  • A recent overview of surfactant–drug interactions and their importance. (2023, June 12). PMC.
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). International Journal of PharmTech Research.
  • Solubilization techniques used for poorly water-soluble drugs. (n.d.). PMC.
  • Solubilization of 2-Acetoxy-Benzencarboxylic Acid Using Beta Cyclodextrins. (n.d.). ResearchGate.
  • Biopharmaceuitcs lab 7. (n.d.). SlideShare.
  • Factors which determine the lipid solubility of drugs. (2023, December 18). Deranged Physiology.
  • Exp. 11 The influence of pH on solubility in water. (n.d.). SlideShare.
  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021, May 31). Brieflands.
  • Cyclodextrin Derivatives as Promising Solubilizers to Enhance the Biological Activity of Rosmarinic Acid. (2022, September 30). PMC.
  • Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006, May 10). ResearchGate.
  • Cyclodextrin Solutions for API Solubility Boost. (n.d.). BOC Sciences.
  • Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. (2024, November 12). MDPI.
  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). ResearchGate.
  • SOLUBILITY ENHANCEMENT OF MODEL COMPOUNDS. (n.d.). Scholarly Commons.
  • Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006, May 15). PubMed.
  • Formulation Optimization & Bioavailability Enhancement. (2026, January 28). Alfa Chemistry.
  • 5-butoxy-(1,1'-biphenyl)-3-acetic acid. (n.d.). PubChemLite.
  • How to tackle compound solubility issue. (2022, January 6). Reddit.

Sources

Optimization

Minimizing side reactions during 5-butoxy biphenyl acetic acid synthesis

Technical Support Center: Minimizing Side Reactions in 5-Butoxy Biphenyl Acetic Acid Synthesis Topic: Minimizing Side Reactions during 5-Butoxy Biphenyl Acetic Acid Synthesis Audience: Researchers, Scientists, and Drug D...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Minimizing Side Reactions in 5-Butoxy Biphenyl Acetic Acid Synthesis

Topic: Minimizing Side Reactions during 5-Butoxy Biphenyl Acetic Acid Synthesis Audience: Researchers, Scientists, and Drug Development Professionals Format: Troubleshooting Guide & FAQ[1]

Introduction: Precision in Biphenyl Scaffold Construction

The synthesis of 5-butoxy biphenyl acetic acid (often a derivative of [1,1'-biphenyl]-4-acetic acid) is a critical workflow in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and liquid crystal intermediates. The structural integrity of this molecule relies on two pivotal transformations: the construction of the biaryl core (typically via Suzuki-Miyaura coupling) and the installation of the alkoxy side chain.

Inconsistencies in these steps lead to specific impurity profiles—homocoupled byproducts, protodeboronated species, and elimination products—that complicate downstream purification. This guide provides a mechanistic breakdown of these side reactions and self-validating protocols to eliminate them.

Module 1: The Suzuki-Miyaura Coupling (Biaryl Core Formation)

Context: The formation of the biphenyl linkage is the most sensitive step. A common route involves coupling a 5-butoxy-2-halo-phenyl species with a phenylboronic acid derivative (or vice versa).

Critical Issue: Homocoupling & Protodeboronation

Symptom: Presence of symmetrical biaryls (e.g., biphenyl or bis-butoxy-biphenyl) or de-boronated starting material (e.g., butoxybenzene) in the crude mixture.

Mechanistic Causality:

  • Homocoupling: Driven by the presence of oxygen, which re-oxidizes Pd(0) to Pd(II), facilitating the transmetallation of two boronic acid molecules instead of the aryl halide.

  • Protodeboronation: Occurs when the boronic acid hydrolyzes under basic conditions before entering the catalytic cycle, a process accelerated by high pH and high temperature.

Troubleshooting Protocol:

Q: How do I suppress homocoupling of the boronic acid? A: You must strictly control the oxidative environment and stoichiometry.

  • Degassing is Non-Negotiable: Sparging with inert gas (Ar or N₂) for 10 minutes is insufficient for scale-up. Use the Freeze-Pump-Thaw method (3 cycles) for high-purity applications.

  • Catalyst Selection: Switch from Pd(PPh3)4 to Pd(dppf)Cl2·DCM . The bidentate ligand (dppf) creates a larger bite angle, accelerating the reductive elimination step and reducing the lifetime of the intermediate complex susceptible to homocoupling [1].

  • Base Management: Use K₃PO₄ instead of Na₂CO₃. Anhydrous conditions (with controlled water addition, e.g., 5 equivalents) often favor cross-coupling over homocoupling in sensitive substrates [2].

Q: My boronic acid is degrading (Protodeboronation). How do I stabilize it? A: The "Slow-Release" Strategy.

  • Protocol: Do not add the boronic acid all at once. Use a syringe pump to add a solution of the boronic acid over 1-2 hours. This keeps the instantaneous concentration low, favoring the rapid cross-coupling reaction over the first-order decomposition pathway.

  • Alternative: Convert the boronic acid to a pinacol ester (BPin) or a potassium trifluoroborate salt . These derivatives are significantly more resistant to hydrolytic cleavage [3].

Module 2: Etherification (The Butoxy Group)

Context: Installing the 5-butoxy group often involves a Williamson ether synthesis (reacting a phenol intermediate with butyl bromide/iodide).

Critical Issue: O-Alkylation vs. Elimination

Symptom: Low yield of the ether product and the smell of butene (alkene formation).

Mechanistic Causality: The reaction between a phenoxide anion and butyl halide is a competition between S_N2 substitution (desired) and E2 elimination (side reaction). Butyl halides possess beta-hydrogens, making them susceptible to elimination by strong bases.

Troubleshooting Protocol:

Q: I am seeing significant alkene formation. How do I favor substitution? A: Tune the Base/Solvent Nucleophilicity ratio.

  • Base Selection: Avoid strong, hard bases like NaOH or KOH which promote elimination. Use K₂CO₃ or Cs₂CO₃ . Cesium (Cs⁺) facilitates the "naked anion" effect, increasing the nucleophilicity of the phenoxide without increasing the basicity of the system [4].

  • Solvent Switch: If using DMF (dimethylformamide), ensure the temperature does not exceed 60°C. For higher selectivity, switch to Acetone or Acetonitrile at reflux. The lower boiling points limit the thermal energy available for the higher-activation-energy E2 pathway.

Q: The reaction is stalling at 80% conversion. Should I add more alkyl halide? A: No. Adding excess alkyl halide increases the risk of over-alkylation (if other nucleophilic sites exist) or difficult downstream removal.

  • Corrective Action: Add a catalytic amount (10 mol%) of Potassium Iodide (KI) . This performs an in-situ Finkelstein reaction, converting butyl bromide to the more reactive butyl iodide, driving the S_N2 reaction to completion without harsh heating.

Module 3: Carboxylation & Hydrolysis

Context: Converting a nitrile or ester precursor to the final acetic acid moiety.

Critical Issue: Decarboxylation

Symptom: Loss of the carboxyl group, resulting in a 5-butoxy-biphenyl-methyl impurity.

Mechanistic Causality: Biphenyl acetic acids can undergo thermal decarboxylation, especially if the acetic acid group is ortho/para to electron-withdrawing groups or if the reaction is heated excessively under acidic conditions.

Troubleshooting Protocol:

Q: How do I hydrolyze the ester without decarboxylation? A: Use "Soft" Hydrolysis conditions.

  • Avoid Acidic Reflux: Acid-catalyzed hydrolysis (HCl/Reflux) significantly increases decarboxylation risk.

  • Recommended Protocol: Use LiOH (2.5 eq) in a THF/Water (3:1) mixture at room temperature to 40°C. Lithium hydroxide is milder than NaOH and often provides better solubility for lipophilic biphenyl esters. Monitor by TLC/HPLC and quench immediately upon consumption of starting material [5].

Summary of Quantitative Optimization

ParameterStandard Condition (High Risk)Optimized Condition (Low Risk)Rationale
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂·DCM Reduces homocoupling; air stable.
Base (Suzuki) Na₂CO₃ (aq)K₃PO₄ (anhydrous + 5eq H₂O) Minimizes protodeboronation.
Alkylating Agent Butyl BromideButyl Bromide + 10% KI Accelerates S_N2 via iodide intermediate.
Hydrolysis HCl / RefluxLiOH / THF:H₂O / 40°C Prevents thermal decarboxylation.

Visualizing the Pathway & Logic

The following diagram illustrates the critical decision nodes where side reactions occur and the corrective logic described above.

G Start Start: Biphenyl Synthesis Suzuki Step 1: Suzuki Coupling Start->Suzuki Check1 Check: Homocoupling? Suzuki->Check1 Sol1 Action: Switch to Pd(dppf)Cl2 & Freeze-Pump-Thaw Check1->Sol1 Yes (Impurity detected) Ether Step 2: Etherification (Butoxy Install) Check1->Ether No (Clean) Sol1->Ether Check2 Check: Alkene (Elimination)? Ether->Check2 Sol2 Action: Use Cs2CO3/Acetone Add cat. KI Check2->Sol2 Yes (Low Yield) Hydro Step 3: Hydrolysis (Acid Formation) Check2->Hydro No (Clean) Sol2->Hydro Check3 Check: Decarboxylation? Hydro->Check3 Sol3 Action: Use LiOH @ 40°C Avoid Acid Reflux Check3->Sol3 Yes (Impurity detected) Final Target: 5-Butoxy Biphenyl Acetic Acid (Pure) Check3->Final No (Clean) Sol3->Final

Caption: Decision logic for mitigating impurities at key synthetic stages: Coupling, Etherification, and Hydrolysis.

References

  • Yoneda Labs. (2025). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Reddit ChemPros Community. (2021). Diagnosing issues with a failed Suzuki coupling. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews. (Contextualized from general search results on boronic acid stability).

Sources

Troubleshooting

Technical Support Center: Purification of (1,1'-Biphenyl)-3-acetic acid, 5-butoxy-

Welcome to the Technical Support Hub You are likely working with (1,1'-Biphenyl)-3-acetic acid, 5-butoxy- , a critical intermediate often synthesized via Suzuki-Miyaura coupling.[1] This molecule presents a unique purifi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Hub

You are likely working with (1,1'-Biphenyl)-3-acetic acid, 5-butoxy- , a critical intermediate often synthesized via Suzuki-Miyaura coupling.[1] This molecule presents a unique purification challenge: it combines a lipophilic biphenyl-ether tail with a hydrophilic carboxylic acid head, creating "soap-like" behavior that complicates standard workups.[1]

This guide addresses the three most common support tickets we receive:

  • High Residual Palladium (Pd): The product is grey/brown or failing ICM (Inductively Coupled Plasma) limits.[1]

  • Organic Impurities: Persistence of unreacted boronic acids or homocoupled byproducts.[1]

  • Process Issues: Emulsions during extraction or oiling out during crystallization.

Part 1: Triage & Workflow Selector

Before proceeding, identify your primary failure mode using the logic flow below.

Purification_Logic Start Identify Impurity Profile Check_Color Is material Brown/Grey or Pd > 20 ppm? Start->Check_Color Check_Org Contains Neutral Impurities? (Homocoupled dimer, halides) Check_Color->Check_Org No Action_Pd PROTOCOL A: Metal Scavenging Check_Color->Action_Pd Yes Check_Boron Contains Boronic Acid? Check_Org->Check_Boron No Action_AB PROTOCOL B: Acid-Base Swing (pH Control) Check_Org->Action_AB Yes Check_Boron->Action_AB Yes (Oxidative Workup) Action_Cryst PROTOCOL C: Recrystallization (Toluene/Heptane) Check_Boron->Action_Cryst No (Final Polish) Action_Pd->Action_AB Next Step Action_AB->Action_Cryst Next Step

Figure 1: Decision matrix for selecting the appropriate purification module based on impurity profile.

Part 2: Troubleshooting Protocols

Protocol A: Palladium Removal (The "Grey" Product)

Issue: Suzuki couplings often leave 500–1000 ppm residual Pd. Standard crystallization rarely reduces this below 50 ppm due to Pd-complex affinity for the aromatic rings.[2][1]

The Fix: Chelation is superior to adsorption. Activated carbon is the traditional method, but functionalized silica is more selective and prevents yield loss.

MethodEfficiencyYield LossRecommendation
Activated Carbon Moderate (removes ~80%)High (10-15%)Use only for bulk color removal.[2][1]
Thiol-Silica (e.g., SiliaMetS) High (>95%)Low (<1%)Preferred. Specific for Pd(II) and Pd(0).[2][1]
Lactic Acid Wash LowLowOnly for trace polishing.[1]

Step-by-Step:

  • Dissolve crude acid in THF or Ethyl Acetate (10 volumes).

  • Add Thiol-functionalized silica (0.5 eq w/w relative to Pd content, or 5% w/w of crude).

  • Heat to 50°C for 2 hours . Note: Heat is crucial to break Pd-ligand complexes.[2][1]

  • Filter hot through a Celite pad to remove the scavenger.

  • Proceed to Protocol B.

Protocol B: The Acid-Base Swing (Removing Organics)

Issue: The 5-butoxy group makes the molecule amphiphilic.[2][1] When you basify to form the salt, it acts as a surfactant, causing stable emulsions that trap impurities.

The Fix: Precise pH control and high ionic strength.

Mechanism of Action
  • pH > 10: Product is an aqueous-soluble carboxylate salt (

    
    ).[2][1] Neutral impurities (dimers, halides) remain in the organic layer.
    
  • pH < 4: Product is a water-insoluble acid (

    
    ).[2][1] It precipitates or extracts into the organic layer.
    

Acid_Base_Swing Crude Crude Mixture (Organic Solvent) Basify Add NaOH (aq) Target pH 11-12 Crude->Basify Sep1 Phase Separation Basify->Sep1 Org_Waste Organic Layer: Contains Neutrals (DISCARD) Sep1->Org_Waste Aq_Prod Aqueous Layer: Product as Salt (KEEP) Sep1->Aq_Prod Acidify Add HCl Target pH 2-3 Aq_Prod->Acidify Extract Extract with MTBE or EtOAc Acidify->Extract Final Purified Acid (Organic Phase) Extract->Final

Figure 2: The "Swing" methodology for separating neutral organic impurities from the acidic product.[2][1]

Critical Troubleshooting (The Emulsion Problem):

  • Q: "I have a thick rag layer that won't separate."

    • A: The sodium salt of your product is a soap.

    • Solution: Add NaCl (brine) to the aqueous layer before mixing. High ionic strength disrupts the micelle formation.

    • Alternative: Use MTBE (Methyl tert-butyl ether) instead of Ethyl Acetate for the wash; it separates faster from soapy water.[1]

Protocol C: Crystallization (Polymorph & Purity Control)

Issue: The compound tends to "oil out" (liquid-liquid phase separation) instead of crystallizing if cooled too quickly or if the solvent ratio is off.

Solvent System: Toluene (Solvent) / Heptane (Anti-solvent).[1]

Procedure:

  • Dissolve the purified acid (from Protocol B) in Toluene (3-4 volumes) at 75°C.

  • Optional: If the solution is colored, add a small amount of activated carbon (5% w/w), stir for 30 mins, and filter hot.[3]

  • Cool slowly to 50°C .

  • Add Heptane (2 volumes) dropwise.

    • Observation: If cloudiness appears and stays, stop addition.

  • Seed the mixture with pure crystal (0.1% w/w) if available.

  • Cool to 0–5°C over 4 hours.

  • Filter and wash with cold Heptane.[1]

Part 3: Frequently Asked Questions (FAQ)

Q1: My HPLC shows a peak at RRT 0.9 that won't go away. What is it?

  • Diagnosis: This is likely the homocoupled biphenyl dimer or the des-bromo byproduct.[1] These are neutral molecules.[1]

  • Fix: These should have been removed in Protocol B (Acid/Base). If they remain, your pH during the basic wash was likely too low (below pH 9), causing the product to partition partially into the organic waste, or the wash wasn't vigorous enough. Repeat Protocol B with strict pH monitoring.

Q2: Can I use Ethanol/Water for crystallization?

  • Answer: Yes, but be cautious. While 4-biphenylacetic acid derivatives crystallize well from EtOH/Water, the 5-butoxy chain increases lipophilicity.[2][1] This increases the risk of the product "oiling out" as a sticky gum before crystallizing. Toluene/Heptane is more reliable for this specific alkoxy-derivative.[2][1]

Q3: How do I remove unreacted Boronic Acid?

  • Answer: Boronic acids are troublesome because they are also acidic/amphoteric.

  • Fix: Add an oxidative quench before Protocol B. Treat the crude reaction mixture with 10% Hydrogen Peroxide (

    
    ) for 30 minutes. This converts the boronic acid to a phenol, which has a much higher pKa (~10) than your carboxylic acid (~4.5). During the final extraction (pH 3), the phenol will remain in the aqueous waste or be easily washed away.
    

Part 4: Physical Property Data

PropertyValue (Approx.)Relevance
pKa (Acid) ~4.2 - 4.5Determines pH targets for extraction (Target pH 11 for salt, pH 2 for free acid).[2][1]
Solubility (Water) < 0.1 mg/mLInsoluble as free acid; soluble as Na+ salt.[1]
Solubility (Toluene) High (>100 mg/mL @ 70°C)Good solvent for crystallization.[1]
Solubility (Heptane) LowGood anti-solvent.[1]
Melting Point 80–90°C (Predicted*)Note: Monitor for melting point depression as a sign of impurity.[1]

References

  • Palladium Removal Strategies

    • Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 346(8), 889–900. [1]

    • Biotage Application Note. "How to Remove Palladium in three easy steps." Describes the use of functionalized silica (Si-Thiol) vs Carbon.

  • Synthesis & Purification of Biphenyl Acetic Acids

    • US Patent 7,084,287.[1] "Method of removing palladium."[1][4][5][6][7] Discusses adsorption techniques for biphenyl intermediates.

    • Organic Syntheses, Coll.[3] Vol. 1. General procedures for phenylacetic acid derivatives and purification via acid-base extraction.[2][1]

  • Solubility & Physical Properties (Analogous Data)

    • Sigma-Aldrich Technical Data.[2][1] "4-Biphenylacetic acid solubility and properties."[2][1][8] Used as a structural analog for solubility prediction.[1] [2][1]

Disclaimer: This guide is for research and development purposes. Always consult the specific Safety Data Sheet (SDS) for CAS 866065-47-2 before handling.

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: HPLC Method Validation for (1,1'-Biphenyl)-3-acetic acid, 5-butoxy- Purity

Executive Summary (1,1'-Biphenyl)-3-acetic acid, 5-butoxy- (CAS: 895655-52-6) is a critical intermediate in the synthesis of neprilysin inhibitors and related cardiovascular therapeutics.[1] Its structural duality—combin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1,1'-Biphenyl)-3-acetic acid, 5-butoxy- (CAS: 895655-52-6) is a critical intermediate in the synthesis of neprilysin inhibitors and related cardiovascular therapeutics.[1] Its structural duality—combining a lipophilic biphenyl core with an ionizable acetic acid tail—presents specific chromatographic challenges, notably peak tailing and co-elution with structural regioisomers.

This guide compares two chromatographic approaches: a Standard Generic C18 Method versus an Optimized Phenyl-Hexyl Method .[1] While C18 remains the industry workhorse, our experimental data demonstrates that Phenyl-Hexyl stationary phases provide superior selectivity for this aromatic substrate through secondary


 interactions, offering a more robust platform for purity analysis in regulated environments.[1]

Chemical Context & Chromatographic Challenges

The Analyte
  • Structure: A biphenyl backbone with a butoxy ether linkage and an acetic acid side chain.

  • pKa: ~4.2 (Carboxylic acid).[1]

  • LogP: ~4.6 (Highly lipophilic).[1]

The Problem: Why Standard Methods Fail
  • Regioisomer Co-elution: Synthetic pathways often yield isomers where the butoxy group attaches at the 2- or 4-position rather than the 5-position.[1] Standard C18 columns, relying solely on hydrophobicity, often fail to resolve these isomers.[1]

  • Peak Tailing: The free carboxylic acid moiety interacts with residual silanols on silica supports, causing significant tailing (

    
    ) if pH is not strictly controlled.
    
  • Solubility: The molecule is sparingly soluble in water, requiring high organic content which can compress the gradient window for impurity separation.

Comparative Methodology: C18 vs. Phenyl-Hexyl[1][2]

We evaluated two distinct methodologies to determine the optimal control strategy for purity analysis.

Method A: The "Generic" Approach (Standard C18)
  • Column: C18 (L1),

    
    .[1]
    
  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).[1]

  • Mechanism: Purely hydrophobic interaction.

Method B: The "Optimized" Approach (Phenyl-Hexyl)[1]
  • Column: Phenyl-Hexyl (L11),

    
     (Fused-Core).[1]
    
  • Mobile Phase: 25 mM Potassium Phosphate pH 2.8 (A) / Methanol (B).

  • Mechanism: Hydrophobic interaction +

    
     stacking between the biphenyl analyte and the phenyl ring of the stationary phase.
    
Experimental Performance Data
ParameterMethod A (Generic C18)Method B (Phenyl-Hexyl)Status
Retention Time (

)
12.4 min14.2 minComparable
Tailing Factor (

)
1.651.08Method B Superior
Resolution (

) from Isomer
1.2 (Co-elution)3.4 (Baseline)Method B Superior
Theoretical Plates (

)
8,50014,200Method B Superior
Pressure 180 bar240 barAcceptable

Separation Mechanism Visualization

The following diagram illustrates the decision logic and mechanistic differences between the two methods.

SeparationLogic cluster_C18 Method A: C18 Interaction cluster_Phenyl Method B: Phenyl-Hexyl Interaction Analyte Analyte: (1,1'-Biphenyl)-3-acetic acid, 5-butoxy- C18_Mech Mechanism: Hydrophobic Only Analyte->C18_Mech Phenyl_Mech Mechanism: Hydrophobic + Pi-Pi Stacking Analyte->Phenyl_Mech C18_Result Result: Isomers Co-elute Silanol Tailing C18_Mech->C18_Result Phenyl_Result Result: Isomers Resolved Sharp Peaks Phenyl_Mech->Phenyl_Result

Figure 1: Mechanistic comparison of stationary phase interactions. The Phenyl-Hexyl phase leverages electron overlap (Pi-Pi) to discriminate between structural isomers.[1]

Detailed Validation Protocol (ICH Q2 R2)

The following protocol follows ICH Q2(R2) guidelines for validating the optimized Method B.

Specificity (Forced Degradation)

Objective: Prove the method can separate the main peak from degradants.

  • Protocol:

    • Prepare 1 mg/mL sample solutions.

    • Expose separate aliquots to: Acid (0.1N HCl, 60°C, 2h), Base (0.1N NaOH, RT, 1h), Oxidation (3%

      
      , RT, 2h), and UV Light.
      
    • Neutralize and inject.

  • Acceptance Criteria: Peak purity angle < Peak purity threshold (using PDA detector). Resolution > 1.5 between main peak and nearest degradant.

Linearity

Objective: Demonstrate proportional response across the analytical range.

  • Protocol:

    • Prepare a stock solution of standard (1.0 mg/mL).

    • Dilute to 5 levels: 50%, 75%, 100%, 125%, and 150% of target concentration.

    • Inject in triplicate.

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)

Objective: Confirm the method measures the true value.

  • Protocol:

    • Spike known amounts of API into a placebo matrix (if available) or solvent at 80%, 100%, and 120% levels.

    • Calculate % Recovery = (Observed / Added) × 100.[1]

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%.

Precision (Repeatability & Intermediate)

Objective: Assess method consistency.

  • Protocol:

    • Repeatability: 6 injections of the same 100% sample preparation.

    • Intermediate: Different day, different analyst, different instrument.[1]

  • Acceptance Criteria: RSD

    
     for assay; RSD 
    
    
    
    for impurities.
LOD & LOQ

Objective: Define sensitivity limits.

  • Calculation: Based on Signal-to-Noise (S/N) ratio.

    • LOD: S/N

      
      [1]
      
    • LOQ: S/N

      
      [1]
      

Validation Workflow Diagram

This workflow ensures a self-validating system where failure at any stage triggers a feedback loop for re-optimization.[1]

ValidationWorkflow Start Start Validation SystemSuit System Suitability (Rs > 2.0, Tf < 1.5) Start->SystemSuit Specificity Specificity (Forced Degradation) SystemSuit->Specificity Linearity Linearity & Range (5 Levels) Specificity->Linearity Accuracy Accuracy & Precision (Spike Recovery) Linearity->Accuracy Robustness Robustness (pH +/- 0.2, Flow +/- 0.1) Accuracy->Robustness Decision Criteria Met? Robustness->Decision Report Final Validation Report (ICH Q2 R2 Compliant) Decision->Report Yes Optimize Re-Optimize Method Decision->Optimize No Optimize->SystemSuit

Figure 2: Step-by-step validation workflow ensuring regulatory compliance.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2][3][4] [Link]

  • Supelco/MilliporeSigma. (2017).[5] Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online. [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[3][6] [Link]

  • PubChem. (n.d.).[1] Compound Summary: 5-butoxy-(1,1'-biphenyl)-3-acetic acid.[1][7] National Library of Medicine. [Link][1]

Sources

Comparative

Comparative Bioactivity Guide: Felbinac vs. 5-Butoxy-(1,1'-Biphenyl)-3-Acetic Acid

The following guide provides an in-depth technical comparison between the established pharmaceutical agent Felbinac and the research-grade derivative (1,1'-Biphenyl)-3-acetic acid, 5-butoxy- .[1] This analysis synthesize...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between the established pharmaceutical agent Felbinac and the research-grade derivative (1,1'-Biphenyl)-3-acetic acid, 5-butoxy- .[1]

This analysis synthesizes pharmacological data, structural properties, and experimental contexts to assist researchers in differentiating these compounds for drug development and mechanistic studies.[1]

Executive Summary

  • Felbinac (4-Biphenylacetic acid): A clinically validated Non-Steroidal Anti-Inflammatory Drug (NSAID) .[1] It functions as a potent, non-selective inhibitor of Cyclooxygenase (COX) enzymes, primarily used topically for musculoskeletal pain and inflammation.[1]

  • (1,1'-Biphenyl)-3-acetic acid, 5-butoxy-: A research-grade lipophilic analog .[1] Structurally distinct due to its meta (3-position) acetic acid tail and a lipophilic 5-butoxy substituent.[1] This compound is investigated in the context of Src kinase inhibition and cell proliferation disorders (Patent US7300931B2), representing a scaffold shift from anti-inflammatory COX targeting to intracellular kinase modulation.[1]

Chemical Identity & Physicochemical Profiling[1][2][3]

The structural regioisomerism (4- vs. 3-substitution) and the addition of the butoxy tail fundamentally alter the molecular recognition profile.[1]

FeatureFelbinac(1,1'-Biphenyl)-3-acetic acid, 5-butoxy-
CAS Registry 5728-52-9N/A (Research Grade) / InChIKey: HEVHNL...[2][3]
IUPAC Name 2-(4-phenylphenyl)acetic acid2-(3-butoxy-5-phenylphenyl)acetic acid
Molecular Formula C₁₄H₁₂O₂C₁₈H₂₀O₂
Molecular Weight 212.24 g/mol 284.35 g/mol
Lipophilicity (cLogP) ~3.0~4.8 (Predicted)
H-Bond Donors/Acceptors 1 / 21 / 3
Topological Polar Surface Area 37.3 Ų46.5 Ų
Primary Target COX-1 / COX-2Src Kinase / FAK (Tyrosine Kinases)
Solubility Low (water), High (Ethanol/DMSO)Very Low (water), High (DMSO)
Structural Impact Analysis[1]
  • Felbinac: The para-alignment of the phenyl and acetic acid groups allows for optimal insertion into the narrow hydrophobic channel of the COX active site (Arg120 interaction).[1]

  • 5-Butoxy Derivative: The meta-acetic acid and the bulky 5-butoxy group create steric hindrance that likely precludes effective binding to the COX channel.[1] Instead, this conformation favors binding to the ATP-binding pockets of tyrosine kinases (e.g., Src), where hydrophobic "back pockets" accommodate the butoxy tail.[1]

Mechanism of Action & Signaling Pathways[1]

A. Felbinac: Arachidonic Acid Cascade Inhibition

Felbinac acts by blocking the conversion of arachidonic acid to Prostaglandin H2, thereby reducing downstream inflammatory mediators (PGE2, PGI2).[1]

Felbinac_Mechanism cluster_membrane Cell Membrane Phospholipids Membrane Phospholipids AA Arachidonic Acid Phospholipids->AA PLA2 COX COX-1 / COX-2 (Cyclooxygenase) AA->COX PLA2 Phospholipase A2 PGH2 Prostaglandin H2 COX->PGH2 Felbinac Felbinac (Inhibitor) Felbinac->COX Blocks Active Site PGE2 PGE2 (Pain/Inflammation) PGH2->PGE2 TXA2 Thromboxane A2 (Platelets) PGH2->TXA2

Figure 1: Felbinac inhibits the COX enzyme, halting the production of pro-inflammatory prostaglandins.[1]

B. 5-Butoxy Derivative: Tyrosine Kinase Modulation (Src/FAK)

Based on the patent landscape (US7300931B2), this scaffold is designed to inhibit non-receptor tyrosine kinases like Src and Focal Adhesion Kinase (FAK) .[1] These kinases regulate cell proliferation, migration, and metastasis.[1]

Src_Inhibition GrowthFactor Growth Factor (EGF/PDGF) RTK RTK Receptor GrowthFactor->RTK Src Src Kinase (Active) RTK->Src Activation STAT3 STAT3 (Transcription) Src->STAT3 FAK FAK (Adhesion/Migration) Src->FAK Compound 5-Butoxy-(1,1'-Biphenyl)-3-acetic acid (Inhibitor) Compound->Src ATP Competition (Predicted) Proliferation Cell Proliferation & Metastasis STAT3->Proliferation FAK->Proliferation

Figure 2: The 5-butoxy derivative targets the Src kinase pathway, disrupting downstream signaling involved in cell proliferation.[1]

Experimental Protocols & Bioactivity Assessment

To objectively compare these compounds, researchers must utilize distinct assay platforms.

Protocol A: COX Inhibition Assay (For Felbinac)

Validates anti-inflammatory potency.[1]

  • Reagents: Recombinant human COX-1 and COX-2 enzymes, Arachidonic acid, Colorimetric substrate (e.g., TMPD).[1]

  • Preparation: Dissolve Felbinac in DMSO (Stock 10 mM). Prepare serial dilutions (0.01 µM to 100 µM).

  • Reaction:

    • Incubate Enzyme + Inhibitor in Tris-HCl buffer (pH 8.[1]0) + Heme for 10 min at 25°C.

    • Initiate reaction by adding Arachidonic acid (100 µM) and TMPD.[1]

  • Measurement: Monitor absorbance at 590 nm (oxidation of TMPD) for 5 minutes.

  • Data Analysis: Calculate IC₅₀.

    • Reference Value: Felbinac IC₅₀ ≈ 0.5 - 5.0 µM (Selectivity COX-1 ≈ COX-2).[1]

Protocol B: Src Kinase Activity Assay (For 5-Butoxy Derivative)

Validates anti-proliferative/kinase targeting potential.[1]

  • Reagents: Recombinant c-Src kinase, Poly(Glu, Tyr) 4:1 peptide substrate, ATP (10 µM), ³³P-ATP or ADP-Glo reagent.[1]

  • Preparation: Dissolve 5-butoxy derivative in DMSO (Stock 10 mM).

  • Reaction:

    • Mix Kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂) + Substrate + Inhibitor.[1]

    • Initiate with ATP.[1] Incubate for 30-60 min at 30°C.

  • Detection:

    • Radiometric: Spot on P81 paper, wash with phosphoric acid, count scintillation.

    • Luminescence (ADP-Glo): Add reagent to deplete ATP and convert ADP to light.[1]

  • Data Analysis: Plot % Inhibition vs. Log[Concentration].

    • Expected Outcome: Inhibition in the low µM range (1-10 µM) is typical for initial scaffold hits in this class.[1]

Comparative Analysis Summary

MetricFelbinac5-Butoxy-(1,1'-Biphenyl)-3-acetic acid
Primary Indication Osteoarthritis, Trauma, InflammationOncology (Experimental), Cell Proliferation
Target Specificity High affinity for COX Arg120Tuned for Kinase ATP pockets (Hydrophobic)
Bioavailability Optimized for transdermal (3-5% absorption)Likely low oral bioavailability (High LogP >4.[1]5)
Toxicity Profile GI irritation (systemic), Skin irritation (topical)Unknown; potential off-target kinase effects
Key Differentiator Para-substitution enables COX fit.[1]Meta-substitution + Butoxy enables kinase fit.[1]

Conclusion: While both compounds share a biphenylacetic acid core, Felbinac is a specialized tool for arachidonic acid metabolism modulation.[1] In contrast, (1,1'-Biphenyl)-3-acetic acid, 5-butoxy- represents a divergent chemical evolution, utilizing the biphenyl scaffold to target hydrophobic pockets in tyrosine kinases (Src/FAK), making it a candidate for antiproliferative research rather than inflammation management.[1]

References

  • PubChem. Felbinac (CID 3332).[1] National Library of Medicine.[1] Available at: [Link][1]

  • Hangauer, D. G., et al. Compositions and methods of treating cell proliferation disorders.[1] U.S. Patent 7,300,931 B2.[1][4] (Assignee: Kinex Pharmaceuticals).[1] Available at:

  • PubChemLite. 5-butoxy-(1,1'-biphenyl)-3-acetic acid (InChIKey: HEVHNLNOWXISNH-UHFFFAOYSA-N).[2][3] Detailed chemical record linking to Patent US7300931.[4] Available at: [Link] (Search via InChIKey)[1]

  • DrugBank. Felbinac: Pharmacology and Interactions. Available at: [Link][1]

Sources

Validation

Comparative Solubility Guide: (1,1'-Biphenyl)-3-acetic acid, 5-butoxy- and Analogs

[1] Executive Summary Objective: This guide provides a technical comparison of the solubility profile of (1,1'-Biphenyl)-3-acetic acid, 5-butoxy- against its structural analogs, including the industry-standard Felbinac (...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Objective: This guide provides a technical comparison of the solubility profile of (1,1'-Biphenyl)-3-acetic acid, 5-butoxy- against its structural analogs, including the industry-standard Felbinac (4-biphenylacetic acid) and the unsubstituted (1,1'-Biphenyl)-3-acetic acid .[1]

Core Insight: The introduction of the 5-butoxy moiety significantly alters the physicochemical landscape of the biphenyl-acetic acid scaffold.[1] While it enhances permeability and lipophilic interactions, it drastically reduces aqueous solubility compared to its unsubstituted analogs. Successful formulation requires a shift from simple aqueous buffers to lipid-based or co-solvent systems (e.g., PEG-400, DMSO).[1]

Physicochemical Profile & SAR Analysis

To understand solubility, we must first analyze the structural determinants. The biphenyl core provides a rigid, hydrophobic scaffold, while the acetic acid tail confers pH-dependent solubility.

Structural Activity Relationship (SAR)[2]
  • Scaffold: The biphenyl ring system is planar and highly lipophilic (LogP ~ 4.0 for unsubstituted biphenyl).

  • Acidic Head: The acetic acid group (pKa ~ 4.5) allows for salt formation at neutral pH, providing a "solubility switch."

  • 5-Butoxy Modification: The addition of a butyl ether chain adds significant hydrophobicity (+4 carbons). This disrupts crystal packing (potentially lowering melting point) but increases the partition coefficient (LogP), making aqueous solubilization challenging.

DOT Diagram: SAR & Solubility Logic

SAR_Analysis Scaffold Biphenyl Core (Hydrophobic Scaffold) Outcome Target Molecule Profile: High LogP, Low Aq. Solubility Requires Lipid/Co-solvent Formulation Scaffold->Outcome Base Lipophilicity Head 3-Acetic Acid Group (pKa ~ 4.5) pH-dependent Solubility Head->Outcome Ionization at pH > 5 Tail 5-Butoxy Substituent (+ Lipophilicity) Reduces Aqueous Solubility Tail->Outcome Steric Bulk & Hydrophobicity

Caption: Structural contributions to the solubility profile of 5-butoxy-(1,1'-biphenyl)-3-acetic acid.

Comparative Solubility Data

The following table synthesizes experimental data for established analogs and calculated/projected values for the 5-butoxy derivative based on Group Contribution Methods and SAR trends.

Property5-Butoxy-(1,1'-Biphenyl)-3-acetic acid (Target)(1,1'-Biphenyl)-3-acetic acid (Parent)4-Biphenylacetic Acid (Felbinac - Reference)
CAS Number 3046236 (CID)23948-77-85728-52-9
Molecular Weight 284.35 g/mol 212.25 g/mol 212.25 g/mol
Calc.[1] LogP ~ 4.8 - 5.2 (High Lipophilicity)~ 3.23.2
pKa (Acid) ~ 4.5~ 4.44.38
Water Solubility (pH 1.2) < 1 µg/mL (Insoluble)~ 10-20 µg/mL~ 8 µg/mL
Water Solubility (pH 7.4) ~ 50-100 µg/mL (Ionized)~ 500 µg/mL~ 600 µg/mL
Solubility in DMSO > 100 mg/mL> 50 mg/mL50 mg/mL
Solubility in Ethanol > 50 mg/mL~ 30 mg/mL~ 25 mg/mL
Solubility in PEG-400 High (Preferred Vehicle)ModerateModerate

Technical Interpretation:

  • Aqueous Media: The 5-butoxy derivative is practically insoluble in acidic media (stomach).[1] Even at neutral pH (blood), the lipophilic burden of the butoxy chain limits solubility compared to Felbinac.

  • Organic Solvents: The target compound exhibits superior solubility in organic solvents (DMSO, Ethanol) compared to the parent, due to the alkyl chain disrupting strong intermolecular hydrogen bonding typical of rigid biphenyls.

Experimental Protocol: Determination of Thermodynamic Solubility

Context: For lipophilic acids like the 5-butoxy derivative, kinetic solubility (from DMSO stock) often overestimates true solubility due to supersaturation.[1] This protocol ensures accurate Thermodynamic Solubility measurement.

Phase 1: Preparation
  • Solid State Check: Ensure the compound is in its stable crystalline form (amorphous material will give falsely high readings).

  • Buffer Preparation: Prepare Phosphate Buffered Saline (PBS) adjusted to pH 7.4 and 0.1N HCl (pH 1.2).

Phase 2: Saturation (Shake-Flask Method)
  • Weighing: Add excess solid compound (~2-5 mg) into 1.5 mL microcentrifuge tubes.

  • Solvent Addition: Add 1.0 mL of the respective media (Water, pH 7.4 Buffer, pH 1.2 Buffer).

  • Equilibration:

    • Incubate at 37°C (body temperature) or 25°C (ambient) for 24 to 48 hours .

    • Use a rotary shaker or thermomixer (600 rpm).

    • Critical Step: If the solid fully dissolves, add more solid until a precipitate persists.

Phase 3: Separation & Analysis[1]
  • Filtration: Centrifuge at 10,000 rpm for 10 minutes. Alternatively, use a PVDF syringe filter (0.22 µm) pre-saturated with the solution to prevent drug adsorption.

  • Quantification:

    • Dilute the supernatant with Mobile Phase (e.g., Acetonitrile/Water).

    • Analyze via HPLC-UV (Detection typically at 254 nm for biphenyls).

    • Calculate concentration against a standard curve prepared in DMSO.

DOT Diagram: Solubility Workflow

Solubility_Workflow Start Start: Solid Compound Media Add Media (pH 1.2, pH 7.4, FaSSIF) Start->Media Shake Equilibrate 24-48h @ 37°C Media->Shake Check Solid Persists? Shake->Check AddMore Add More Solid Check->AddMore No Filter Centrifuge/Filter (PVDF 0.22 µm) Check->Filter Yes AddMore->Shake HPLC HPLC-UV Analysis (Quantify Supernatant) Filter->HPLC

Caption: Step-by-step workflow for determining thermodynamic solubility of lipophilic acids.

Formulation & Application Insights

For researchers developing this compound for in vivo studies, standard aqueous vehicles will fail.[2]

  • Recommended Vehicle: 5% DMSO + 40% PEG-400 + 55% Water.

    • Why? The DMSO solubilizes the crystal lattice; PEG-400 acts as an interfacial co-solvent to prevent precipitation upon water addition.[1]

  • Alternative: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) (20% w/v).

    • Mechanism: The biphenyl core fits into the cyclodextrin cavity, shielding the hydrophobic bulk from water.

References

  • PubChem. (2025).[3][4] 5-butoxy-(1,1'-biphenyl)-3-acetic acid (Compound Summary). National Library of Medicine. Link

  • BenchChem. (2025).[2][5] Protocol for the Solubilization of Biphenylacetic Acid Derivatives. Link

  • Sigma-Aldrich. (2025). 4-Biphenylacetic acid Product Specification & Solubility Data. Link

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (General reference for biphenyl solubility trends).
  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.

Sources

Comparative

Introduction: Unveiling the Electronic Portrait of a Biphenyl Derivative

An In-Depth Technical Guide to the UV-Vis Absorption Spectra of (1,1'-Biphenyl)-3-acetic acid, 5-butoxy- (1,1'-Biphenyl)-3-acetic acid, 5-butoxy- is a molecule of interest in various research domains, including drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the UV-Vis Absorption Spectra of (1,1'-Biphenyl)-3-acetic acid, 5-butoxy-

(1,1'-Biphenyl)-3-acetic acid, 5-butoxy- is a molecule of interest in various research domains, including drug development, owing to its structural motifs. The biphenyl core, a well-known chromophore, gives this compound distinct electronic absorption properties.[1] Understanding its interaction with ultraviolet and visible light is paramount for applications ranging from quantitative analysis to studying its photophysical behavior. This guide provides a comprehensive analysis of its UV-Vis absorption characteristics, delving into the structural and environmental factors that modulate its electronic transitions. We will explore the theoretical underpinnings of its absorption spectrum, present a robust experimental protocol for its characterization, and offer a comparative analysis of its behavior in different solvent environments.

Theoretical Framework: The Interplay of Structure and Light

The UV-Vis absorption spectrum of an organic molecule is dictated by its electronic structure. For (1,1'-Biphenyl)-3-acetic acid, 5-butoxy-, the primary absorption arises from π → π* transitions within the conjugated system of the biphenyl rings.[2][3] The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to several factors:

  • The Biphenyl Chromophore: The two phenyl rings linked by a single bond form a conjugated system. The extent of this conjugation is highly dependent on the dihedral angle between the rings. A more planar conformation leads to a larger effective conjugation, resulting in a bathochromic (red) shift to longer wavelengths.[4]

  • Auxochromic and Functional Groups: The butoxy (-OC4H9) and acetic acid (-CH2COOH) groups, while not primary chromophores, act as auxochromes and functional groups that can influence the electronic transitions. The butoxy group, an electron-donating group, can cause a bathochromic shift. The carboxylic acid group, being electron-withdrawing, can also modulate the absorption spectrum.[3][5]

  • Solvent Effects: The polarity of the solvent can significantly alter the absorption spectrum.[6][7] Polar solvents can stabilize the ground and/or excited states of the molecule to different extents, leading to shifts in λmax. This phenomenon, known as solvatochromism, is a critical consideration in UV-Vis spectroscopy.[8][9]

Experimental Protocol: A Validated Approach to Spectral Acquisition

To reliably characterize the UV-Vis absorption spectrum of (1,1'-Biphenyl)-3-acetic acid, 5-butoxy-, a systematic experimental approach is necessary. The following protocol is designed to yield accurate and reproducible data across a range of solvent polarities.

Methodology
  • Materials:

    • (1,1'-Biphenyl)-3-acetic acid, 5-butoxy- (≥98% purity)

    • Spectroscopic grade solvents: Hexane (non-polar), Ethanol (polar, protic), Acetonitrile (polar, aprotic)

    • Volumetric flasks (Class A)

    • Quartz cuvettes (1 cm path length)

    • Calibrated UV-Vis spectrophotometer

  • Stock Solution Preparation:

    • Accurately weigh approximately 10 mg of (1,1'-Biphenyl)-3-acetic acid, 5-butoxy- and dissolve it in 100 mL of ethanol to create a stock solution of known concentration (approximately 100 µg/mL).

  • Working Solution Preparation:

    • Prepare a series of dilutions from the stock solution in each of the chosen solvents (hexane, ethanol, acetonitrile) to achieve a final concentration that gives an absorbance reading in the optimal range of 0.2 - 0.8 A.U.

  • Spectral Acquisition:

    • Record the UV-Vis absorption spectrum for each working solution from 200 to 400 nm.

    • Use the respective pure solvent as a blank for baseline correction.

    • Identify the wavelength of maximum absorption (λmax) for each solvent.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Ethanol (Stock Solution) weigh->dissolve dilute_h Dilute in Hexane dissolve->dilute_h dilute_e Dilute in Ethanol dissolve->dilute_e dilute_a Dilute in Acetonitrile dissolve->dilute_a blank_h Blank with Hexane dilute_h->blank_h blank_e Blank with Ethanol dilute_e->blank_e blank_a Blank with Acetonitrile dilute_a->blank_a scan_h Scan Hexane Sample blank_h->scan_h scan_e Scan Ethanol Sample blank_e->scan_e scan_a Scan Acetonitrile Sample blank_a->scan_a det_lambda Determine λmax scan_h->det_lambda scan_e->det_lambda scan_a->det_lambda calc_eps Calculate Molar Absorptivity (ε) det_lambda->calc_eps compare Compare Spectra calc_eps->compare

Caption: Experimental workflow for UV-Vis spectral analysis.

Anticipated Results and Comparative Analysis

Expected Spectral Data
SolventPolarity IndexExpected λmax (nm)Expected Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)
Hexane0.1~255~18,000
Ethanol5.2~260~20,000
Acetonitrile5.8~258~19,500

Note: These are estimated values based on the typical absorption of substituted biphenyls.

Discussion of Solvent Effects

A noticeable solvatochromic shift is expected when moving from a non-polar solvent like hexane to polar solvents like ethanol and acetonitrile. This is because the excited state of the biphenyl system is generally more polar than the ground state. Polar solvents will stabilize the excited state more than the ground state, leading to a smaller energy gap for the electronic transition and a bathochromic (red) shift in the λmax.[8][9] The magnitude of this shift provides insight into the change in dipole moment upon excitation.

Comparative Analysis: The Role of the Butoxy Group

To understand the influence of the 5-butoxy substituent, a comparison with the parent compound, (1,1'-Biphenyl)-3-acetic acid, is insightful.

G img_parent img_parent img_target img_target img_parent->img_target Addition of -OC4H9 group

Caption: Structural comparison of the target compound and its parent acid.

The butoxy group, being an electron-donating group, is expected to cause a bathochromic shift in the λmax compared to the unsubstituted (1,1'-Biphenyl)-3-acetic acid. This is due to the donation of electron density into the π-system of the biphenyl rings, which raises the energy of the highest occupied molecular orbital (HOMO) and reduces the HOMO-LUMO energy gap.

Conclusion

The UV-Vis absorption spectrum of (1,1'-Biphenyl)-3-acetic acid, 5-butoxy- is primarily characterized by strong π → π* transitions originating from the biphenyl chromophore. The precise position and intensity of the absorption maximum are anticipated to be sensitive to the solvent environment, with polar solvents inducing a bathochromic shift. Furthermore, the presence of the 5-butoxy group is predicted to shift the absorption to longer wavelengths compared to its unsubstituted counterpart. The experimental protocol and comparative analysis presented here provide a robust framework for the detailed characterization of this and other similar biphenyl derivatives, which is essential for their reliable application in scientific research.

References

  • Substituent and solvent effects on UV‐visible absorption spectra of liquid crystalline disubstituted biphenylcyclohexane derivatives – a computational approach. Semantic Scholar. [Link]

  • Substituent and solvent effects on UV-visible absorption spectra of liquid crystalline disubstituted biphenylcyclohexane derivatives - A computational approach. ResearchGate. [Link]

  • DFT Studies on the Effect of Dihedral Angle between Two Benzene Monomers in Biphenyl on Electron/Hole Coherence Strength and UV-Vis Absorption. ChemRxiv. [Link]

  • 5-butoxy-(1,1'-biphenyl)-3-acetic acid. PubChem. [Link]

  • Regular Article. Physical Chemistry Research. [Link]

  • Effect of Solvent Polarity On UV-Vis Spectra. Scribd. [Link]

  • What is Effect of Solvent on UV Absorption Spectra. Spectroscopy. Organic Chemistry. [Link]

  • UV-vis absorption spectrum of 5. ResearchGate. [Link]

  • UV/VIS SPECTROSCOPY. University of Pretoria. [Link]

  • (3-Butoxy-5-phenoxy-phenyl)-acetic acid. PubChem. [Link]

  • Biphenyl. AERU. [Link]

  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. [Link]

  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. [Link]

  • 2.3: UV-Visible Spectroscopy of Organic Compounds. Chemistry LibreTexts. [Link]

  • Investigations on 2-(4-Cyanophenylamino) acetic acid by FT-IR,FT-Raman, NMR and UV-Vis spectroscopy, DFT (NBO, HOMO-LUMO, MEP and Fukui function) and molecular docking studies. PMC. [Link]

  • Supporting information A detailed UV-Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids. [Link]

  • Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl. Journal of Material Science & Engineering. [Link]

  • UV-Vis Spectroscopy: Absorbance of Carbonyls. Master Organic Chemistry. [Link]

  • (3-butoxyphenyl)acetic acid. NP-MRD. [Link]

  • α-2-Buten-1-yl[1,1′-biphenyl]-4-acetic acid. CAS Common Chemistry. [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of (1,1'-Biphenyl)-3-acetic acid, 5-butoxy-

As scientific inquiry delves into novel molecular entities, ensuring the safety of researchers is paramount. This guide provides essential safety and logistical information for the handling of (1,1'-Biphenyl)-3-acetic ac...

Author: BenchChem Technical Support Team. Date: February 2026

As scientific inquiry delves into novel molecular entities, ensuring the safety of researchers is paramount. This guide provides essential safety and logistical information for the handling of (1,1'-Biphenyl)-3-acetic acid, 5-butoxy-, a compound for which specific safety data may not be readily available. By extrapolating from structurally similar compounds and adhering to established laboratory safety principles, this document outlines the necessary personal protective equipment (PPE), operational plans, and disposal procedures to foster a secure research environment.

Understanding the Potential Hazards

While a specific Safety Data Sheet (SDS) for (1,1'-Biphenyl)-3-acetic acid, 5-butoxy- is not widely available, the hazards can be inferred from related biphenyl compounds. Biphenyl and its derivatives are known to cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] Some may also be harmful if swallowed.[3] Therefore, a cautious approach assuming similar potential hazards is warranted. It is crucial to handle this compound as a potentially hazardous substance.

Core Principles of Safe Handling

The foundation of laboratory safety rests on a multi-layered approach, prioritizing the elimination or reduction of hazards at their source. When handling (1,1'-Biphenyl)-3-acetic acid, 5-butoxy-, especially in solid or powdered form, the primary risks are inhalation of airborne particles and dermal contact.

Engineering Controls: Your First Line of Defense

Whenever possible, manipulations of this compound should be performed within a certified chemical fume hood.[4][5] This is particularly critical when weighing or transferring the solid material, as these actions can generate dust.[4][6] If the use of a fume hood is not feasible, a powder weighing station with appropriate exhaust ventilation should be employed.[4]

Work Practice Controls: Minimizing Exposure Through Procedure

Adopting meticulous work practices is a critical component of safety. Designate a specific area for handling this chemical and ensure it is clearly labeled.[7] To contain any potential spills, line the work surface with absorbent, disposable bench pads.[7] When weighing the powder, pre-tare a sealed container, add the powder within the fume hood, and then re-weigh the closed container.[6][7] This minimizes the potential for dust generation in the open lab.

Personal Protective Equipment (PPE): Your Last Line of Defense

The appropriate selection and use of PPE are essential to protect against direct exposure. The following table summarizes the recommended PPE for handling (1,1'-Biphenyl)-3-acetic acid, 5-butoxy-.

Body Part Personal Protective Equipment Specifications and Rationale
Eyes Safety GogglesMust be chemical splash goggles that provide a complete seal around the eyes.[8][9] Standard safety glasses with side shields do not offer sufficient protection from dust or splashes.[10]
Skin and Body Laboratory CoatA full-length, fastened lab coat should always be worn.[5][11] For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.[12][13]
Hands Chemical-Resistant GlovesNitrile gloves are a suitable choice for general handling.[12] It is crucial to check the glove manufacturer's compatibility chart for the specific solvents being used. Always inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if they become contaminated and every two hours during prolonged use.[7]
Respiratory NIOSH-Approved RespiratorIn situations where engineering controls are insufficient to prevent the generation of dust or aerosols, respiratory protection is necessary.[8][13] The selection of the appropriate respirator (e.g., N95, half-face mask with particulate filters) should be based on a formal risk assessment and in accordance with your institution's respiratory protection program.
Step-by-Step PPE Protocol

Proper donning and doffing of PPE are critical to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Put on a clean, appropriately sized lab coat and fasten all buttons.

  • Respirator (if required): Perform a user seal check to ensure a proper fit.

  • Eye Protection: Put on safety goggles.

  • Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.

Doffing Sequence:

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin.

  • Lab Coat: Remove the lab coat by folding it inward to contain any potential contamination on the outer surface.

  • Eye Protection: Remove safety goggles.

  • Respirator (if used): Remove the respirator without touching the front of the device.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water after removing all PPE.[5][11]

Operational and Disposal Plans

Handling in Solution

When working with (1,1'-Biphenyl)-3-acetic acid, 5-butoxy- in solution, the primary risks shift to splashes and spills. All work should still be conducted over disposable bench covers to facilitate easy cleanup.[4] Wear appropriate gloves and a lab coat to protect against accidental contact.[4]

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[14][15] Remove any contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[8][14] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[15][16]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[14][15]

Waste Disposal

All waste materials contaminated with (1,1'-Biphenyl)-3-acetic acid, 5-butoxy-, including disposable labware, gloves, and bench pads, must be disposed of as hazardous chemical waste.[11] Follow all local, state, and federal regulations for chemical waste disposal.[8] Do not dispose of this chemical down the drain.

Decision-Making for PPE Selection

The following diagram illustrates the logical flow for selecting the appropriate level of PPE when working with (1,1'-Biphenyl)-3-acetic acid, 5-butoxy-.

PPE_Decision_Tree cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Start: Handling (1,1'-Biphenyl)-3-acetic acid, 5-butoxy- IsSolid Is the compound a solid/powder? Start->IsSolid IsVolatile Is the solvent volatile? IsSolid->IsVolatile No (in solution) FumeHood Work in a Chemical Fume Hood IsSolid->FumeHood Yes BasePPE Minimum PPE: - Safety Goggles - Lab Coat - Nitrile Gloves IsVolatile->BasePPE No IsVolatile->FumeHood Yes ChemApron Consider Chemical Resistant Apron BasePPE->ChemApron Splash risk? FumeHood->BasePPE Respirator Add NIOSH-Approved Respirator FumeHood->Respirator Dust/aerosol not contained?

Caption: PPE selection workflow for handling the target compound.

References

  • Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions). Duke University Occupational and Environmental Safety Office. [Link]

  • Weighing Hazardous Powders in the Laboratory. University of California, Santa Barbara Environmental Health & Safety. [Link]

  • Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. [Link]

  • Safety Data Sheet. Premier Medical. [Link]

  • Safety Data Sheet. Thermo Fisher Scientific. [Link]

  • Personal Protective Equipment Selection Guide. The University of Arizona Research Laboratory & Safety Services. [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]

  • Personal Protective Equipment Requirements. Stanford University. [Link]

  • Safety Data Sheet: Biphenyl. Carl ROTH. [Link]

  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]

  • Safety Data Sheet. Durham Tech. [Link]

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